molecular formula C12H23NO3 B3103008 N-Decanoylglycine CAS No. 14305-32-9

N-Decanoylglycine

Cat. No.: B3103008
CAS No.: 14305-32-9
M. Wt: 229.32 g/mol
InChI Key: WRRYZYASRAUROW-UHFFFAOYSA-N
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Description

N-decanoylglycine is an N-acylglycine with an acyl group that is decanoyl. It has a role as a metabolite. It is a N-acylglycine, a fatty amide and a secondary carboxamide. It is functionally related to a decanoic acid. It is a conjugate acid of a N-decanoylglycinate.
This compound has been reported in Euglena gracilis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(decanoylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-8-9-11(14)13-10-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRYZYASRAUROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314674
Record name N-(1-Oxodecyl)glycine
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Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Decanoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14305-32-9
Record name N-(1-Oxodecyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14305-32-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Oxodecyl)glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Decanoylglycine
Source FDA Global Substance Registration System (GSRS)
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Foundational & Exploratory

N-Decanoylglycine: A Comprehensive Technical Overview of its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Decanoylglycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining prominence for their diverse physiological roles. Structurally, it consists of a ten-carbon fatty acid (decanoic acid) linked to a glycine (B1666218) molecule via an amide bond. While research on this compound is not as extensive as for other N-acyl amino acids like N-arachidonoylglycine, emerging evidence suggests its involvement in key biological processes, including the modulation of inflammatory responses and nociception. This technical guide synthesizes the current understanding of the biological role of this compound, including its biosynthesis, potential molecular targets, and associated signaling pathways. This document also provides a compilation of relevant experimental protocols to facilitate further investigation into this intriguing molecule.

Introduction

N-acyl amino acids (NAAs) are a large family of endogenous lipid signaling molecules that participate in a wide array of physiological and pathological processes.[1] this compound belongs to the subclass of N-acyl glycines and is a metabolite of decanoic acid.[2] While the biological functions of many NAAs are still under active investigation, several members of this family have been identified as modulators of G-protein coupled receptors (GPCRs), peroxisome proliferator-activated receptors (PPARs), and ion channels, implicating them in the regulation of pain, inflammation, and metabolism.[1] This guide provides a detailed examination of the known biological roles of this compound and its potential as a therapeutic target.

Biosynthesis and Metabolism

The primary route for the biosynthesis of this compound involves the enzymatic conjugation of decanoyl-CoA (the activated form of decanoic acid) with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), an enzyme primarily located in the liver and kidneys.

The degradation of this compound is presumed to occur through the action of fatty acid amide hydrolase (FAAH), a serine hydrolase responsible for the breakdown of a wide range of fatty acid amides.[3] Inhibition of FAAH would therefore be expected to increase the endogenous levels of this compound and other NAAs.

Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA Acyl-CoA Synthetase N_Decanoylglycine This compound Decanoyl_CoA->N_Decanoylglycine Glycine Glycine Glycine->N_Decanoylglycine Degradation_Products Degradation Products N_Decanoylglycine->Degradation_Products GLYAT Glycine N-acyltransferase (GLYAT) GLYAT->N_Decanoylglycine FAAH Fatty Acid Amide Hydrolase (FAAH) FAAH->Degradation_Products

Biosynthesis and degradation of this compound.

Molecular Targets and Signaling Pathways

While specific binding affinities and activation potentials for this compound are not yet well-documented, its structural similarity to other bioactive N-acyl glycines suggests several potential molecular targets.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as inflammation. N-acyl amino acids are known to act as ligands for PPARs. It is hypothesized that this compound may function as an agonist for PPARα, PPARγ, and/or PPARδ, thereby influencing the expression of genes involved in fatty acid oxidation and anti-inflammatory pathways.

cluster_extracellular Extracellular cluster_intracellular Intracellular N_Decanoylglycine This compound PPAR PPAR N_Decanoylglycine->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Gene Target Gene PPRE->Target_Gene Regulates Transcription of mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response (e.g., Anti-inflammatory effects) Protein->Biological_Response Start Start Transfect_Cells Transfect cells with: 1. PPAR expression vector 2. PPRE-luciferase reporter vector Start->Transfect_Cells Treat_Cells Treat cells with this compound or vehicle control Transfect_Cells->Treat_Cells Lyse_Cells Lyse cells Treat_Cells->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze data to determine fold activation Measure_Luciferase->Analyze_Data End End Analyze_Data->End

References

N-Decanoylglycine Synthesis in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-decanoylglycine is a member of the N-acyl amino acid family, a class of lipid signaling molecules implicated in various physiological processes. In mammals, the primary route of this compound synthesis is through the enzymatic conjugation of decanoic acid, in its activated form as decanoyl-CoA, with the amino acid glycine (B1666218). This reaction is predominantly catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT). This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, including the enzymes involved, quantitative kinetic data, detailed experimental protocols for its quantification, and a discussion of its potential, yet to be fully elucidated, signaling pathways.

The Core Synthesis Pathway of this compound

The biosynthesis of this compound in mammalian cells is a mitochondrial process. The pathway can be summarized in two main steps:

  • Activation of Decanoic Acid: Decanoic acid, a medium-chain fatty acid, is first activated to its coenzyme A (CoA) thioester, decanoyl-CoA. This activation is an ATP-dependent process catalyzed by an acyl-CoA synthetase.

  • Conjugation with Glycine: The decanoyl moiety is then transferred from decanoyl-CoA to the amino group of glycine, forming this compound and releasing coenzyme A. This reaction is catalyzed by Glycine N-acyltransferase (GLYAT)[1].

This pathway is crucial for the detoxification of xenobiotic and endogenous acyl-CoAs, and the resulting N-acylglycines are typically excreted in the urine. However, emerging evidence suggests that these molecules also possess signaling functions.

Key Enzymes in this compound Synthesis
  • Acyl-CoA Synthetases: These enzymes are responsible for the activation of fatty acids. Various acyl-CoA synthetases with differing substrate specificities exist in mammalian cells.

  • Glycine N-acyltransferase (GLYAT): This is the key enzyme in this compound synthesis. It is located in the mitochondrial matrix of the liver and kidneys[2]. GLYAT exhibits broad substrate specificity for the acyl-CoA, with a preference for aromatic and short- to medium-chain acyl-CoAs[2].

  • Glycine N-acyltransferase-like proteins (GLYATL2, GLYATL3): These are paralogs of GLYAT. While GLYAT is more associated with shorter-chain acyl-CoAs, GLYATL3 has been shown to be responsible for the synthesis of long-chain N-acylglycines[3][4][5][6]. Given that decanoic acid is a medium-chain fatty acid, both GLYAT and potentially its paralogs could be involved in this compound synthesis.

Quantitative Data

Understanding the kinetics of the enzymes involved and the physiological concentrations of the product is crucial for appreciating the significance of the this compound synthesis pathway.

Enzyme Kinetics

The following table summarizes the apparent kinetic constants for Glycine N-acyltransferase (GLYAT) with decanoyl-CoA as a substrate in human and rat liver.

Enzyme SourceSubstrateKm (mM)Vmax (units/mg protein)Reference
Human LiverDecanoyl-CoA0.3 - 5.6Not Specified[7]
Rat LiverDecanoyl-CoAGenerally lower than humanNot Specified[8]

Note: The Vmax values were not explicitly provided in the abstracts. The range for Km in human liver reflects the values for various acyl-CoA esters, including decanoyl-CoA.

Physiological Concentrations

Precise physiological concentrations of this compound in various mammalian tissues are not extensively documented. However, studies on related N-acylglycines provide an estimate of their abundance. For instance, in mouse neuroblastoma cells, the concentration of N-oleoylglycine is estimated to be around 60 µM, and N-palmitoylglycine at approximately 12 µM[9]. In the liver of mice with deficient glycine cleavage system, a significant accumulation of various N-acylglycines, including hexanoylglycine (B26119) and isovalerylglycine, is observed, indicating a dynamic regulation of their levels[10].

Experimental Protocols

Accurate quantification of this compound is essential for studying its synthesis and function. Below are detailed methodologies for its analysis.

Quantification of this compound by LC-MS/MS

This is the most common and sensitive method for the quantification of N-acylglycines in biological matrices.

3.1.1. Sample Preparation

  • Plasma:

    • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated N-octanoylglycine).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis[7].

  • Urine:

    • Centrifuge the urine sample to remove any particulate matter.

    • Dilute the supernatant (e.g., 1:10) with the internal standard solution (typically in a water/methanol mixture)[7].

    • Vortex and transfer to an autosampler vial.

3.1.2. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column for separation. A gradient elution with mobile phases consisting of water and acetonitrile/methanol, both containing a small amount of an acid (e.g., formic acid) to improve ionization, is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode for quantification.

Glycine N-acyltransferase (GLYAT) Activity Assay (Colorimetric)

This assay can be adapted to measure the activity of GLYAT with decanoyl-CoA.

3.2.1. Principle

The assay measures the release of Coenzyme A (CoA) during the conjugation reaction. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product that can be measured spectrophotometrically at 412 nm[1].

3.2.2. Protocol

  • Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH ~8.0)

    • DTNB

    • Glycine

    • Mitochondrial extract or purified GLYAT

  • Initiate the reaction by adding decanoyl-CoA.

  • Monitor the increase in absorbance at 412 nm over time using a plate reader or spectrophotometer.

  • Calculate the enzyme activity based on the rate of color formation.

Signaling Pathways and Logical Relationships

While the detoxification role of N-acylglycine synthesis is well-established, their function as signaling molecules is an emerging area of research.

This compound Synthesis Pathway

The following diagram illustrates the core synthesis pathway of this compound.

N_Decanoylglycine_Synthesis Decanoic_Acid Decanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Decanoic_Acid->Acyl_CoA_Synthetase Decanoyl_CoA Decanoyl-CoA Acyl_CoA_Synthetase->Decanoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi GLYAT Glycine N-acyltransferase (GLYAT) Decanoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Decanoylglycine This compound GLYAT->N_Decanoylglycine CoA_out CoA GLYAT->CoA_out ATP ATP ATP->Acyl_CoA_Synthetase

Caption: The enzymatic synthesis of this compound from Decanoic Acid and Glycine.

Experimental Workflow for LC-MS/MS Quantification

The workflow for quantifying this compound in biological samples is depicted below.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (for Plasma) Add_IS->Protein_Precipitation Dilution Dilution (for Urine) Add_IS->Dilution Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Dilution->Supernatant_Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (Reversed-Phase) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A typical workflow for the quantification of this compound using LC-MS/MS.

Potential Signaling through G-Protein Coupled Receptors (GPCRs)

While a specific receptor for this compound has not yet been definitively identified, other N-acyl amino acids, particularly the long-chain N-arachidonoylglycine, have been shown to be ligands for orphan GPCRs. This suggests that this compound may also act through a similar mechanism.

  • GPR18 and GPR55: N-arachidonoylglycine has been identified as an endogenous ligand for GPR18 and GPR55[6][8][11][12]. Activation of these receptors can lead to various downstream effects, including modulation of intracellular calcium levels and mitogen-activated protein kinase (MAPK) signaling[6].

The deorphanization of GPCRs is an active area of research, and it is plausible that this compound or other medium-chain N-acylglycines are the endogenous ligands for some of the remaining orphan GPCRs.

The following diagram illustrates the general mechanism of GPCR signaling, which could be relevant for this compound.

GPCR_Signaling Ligand This compound (Putative Ligand) GPCR Orphan GPCR (e.g., GPR18/GPR55) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

References

The Discovery and History of N-Acylglycines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines (NAGs) represent a class of endogenous lipid signaling molecules that have garnered increasing interest in the scientific community. Structurally, they consist of a fatty acid linked to a glycine (B1666218) molecule via an amide bond. While the discovery of glycine conjugates dates back to the early 19th century with the identification of N-benzoylglycine (hippuric acid), the recognition of long-chain N-acylglycines as bioactive signaling molecules is a more recent development, largely spurred by the discovery of the endocannabinoid anandamide.[1][2] This guide provides a comprehensive overview of the discovery, history, biosynthesis, metabolism, and signaling functions of N-acylglycines, with a focus on the technical details relevant to researchers in the field.

Discovery and Early History

The first identification of a glycine conjugate was in the 1820s with the discovery of N-benzoylglycine in horse urine. However, the study of endogenous long-chain N-acylglycines as signaling molecules began much later. A pivotal moment in the field of lipid signaling was the discovery of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for the cannabinoid receptor CB1. This discovery sparked a surge in research into other fatty acid amides.

N-arachidonoylglycine was the first long-chain N-acylglycine to be identified from a mammalian source and was initially synthesized in 1996 as part of a study on anandamide's structure-activity relationships.[3] Subsequent research revealed its presence in various mammalian tissues and its potential roles in pain and inflammation.[3][4] Since then, a variety of other N-acylglycines with different fatty acid chains have been identified, including N-palmitoylglycine, N-oleoylglycine, and N-stearoylglycine, expanding the family of these intriguing lipid mediators.[4]

Biosynthesis of N-Acylglycines

The biosynthesis of N-acylglycines is a complex process with multiple proposed pathways, which are not mutually exclusive and may be tissue- or organism-specific.[2][5]

Glycine-Dependent Pathway

The primary and most well-established pathway for the synthesis of long-chain N-acylglycines involves the direct conjugation of a fatty acyl-CoA with glycine.[2][5] This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[6][7] More recent research has identified specific long-chain-specific glycine N-acyltransferase-like enzymes, such as GLYATL2 and GLYATL3, that are responsible for the formation of these lipids.[2][4]

The overall workflow for this pathway can be summarized as follows:

FattyAcid Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase ATP, CoA FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA GLYAT Glycine N-acyltransferase (GLYAT/GLYATL) FattyAcylCoA->GLYAT Glycine Glycine Glycine->GLYAT NAcylglycine N-Acylglycine GLYAT->NAcylglycine

Glycine-Dependent Biosynthesis of N-Acylglycines.
Glycine-Independent Pathway

An alternative pathway for the biosynthesis of N-acylglycines involves the sequential oxidation of N-acylethanolamines (NAEs), such as anandamide.[2] This pathway consists of two enzymatic steps:

  • Alcohol Dehydrogenase (ADH): Oxidizes the N-acylethanolamine to an intermediate N-acylglycinaldehyde.

  • Aldehyde Dehydrogenase (ALDH): Further oxidizes the N-acylglycinaldehyde to the corresponding N-acylglycine.[5]

NAcylethanolamine N-Acylethanolamine ADH Alcohol Dehydrogenase (ADH) NAcylethanolamine->ADH NAcylglycinaldehyde N-Acylglycinaldehyde ADH->NAcylglycinaldehyde ALDH Aldehyde Dehydrogenase (ALDH) NAcylglycinaldehyde->ALDH NAcylglycine N-Acylglycine ALDH->NAcylglycine

Glycine-Independent Biosynthesis of N-Acylglycines.
Cytochrome c-Catalyzed Pathway

A third proposed pathway involves the enzyme cytochrome c, which can catalyze the H2O2-dependent formation of N-acylglycines from a long-chain acyl-CoA and glycine.[4]

Metabolism and Degradation

The cellular levels of N-acylglycines are tightly regulated through metabolic degradation. The primary enzyme responsible for the hydrolysis of N-acylglycines back to a fatty acid and glycine is Fatty Acid Amide Hydrolase (FAAH).[5]

Furthermore, N-acylglycines can serve as precursors for another class of lipid signaling molecules, the primary fatty acid amides (PFAMs). This conversion is catalyzed by the enzyme Peptidylglycine α-amidating monooxygenase (PAM), which oxidatively cleaves the N-acylglycine to yield the corresponding PFAM and glyoxylate.[2][5]

NAcylglycine N-Acylglycine FAAH Fatty Acid Amide Hydrolase (FAAH) NAcylglycine->FAAH Hydrolysis PAM Peptidylglycine α-amidating monooxygenase (PAM) NAcylglycine->PAM Oxidative Cleavage FattyAcid Fatty Acid FAAH->FattyAcid Glycine Glycine FAAH->Glycine PFAM Primary Fatty Acid Amide (PFAM) PAM->PFAM Glyoxylate Glyoxylate PAM->Glyoxylate NAcylglycine N-Acylglycine GPR18 GPR18 NAcylglycine->GPR18 GPR92 GPR92 NAcylglycine->GPR92 GPR132 GPR132 (G2A) NAcylglycine->GPR132 Downstream Downstream Signaling Cascades GPR18->Downstream GPR92->Downstream GPR132->Downstream Physiological Physiological Responses Downstream->Physiological Start Tissue Sample Homogenize Homogenize in Chloroform:Methanol:KCl (with Internal Standards) Start->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 CollectOrganic Collect Lower Organic Phase Centrifuge1->CollectOrganic Wash Wash with Upper Phase CollectOrganic->Wash Evaporate Evaporate under Nitrogen Wash->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute End Sample for LC-MS/MS Reconstitute->End Start Prepare Reaction Mix (Buffer, Glycine, DTNB) AddEnzyme Add Enzyme Source (e.g., Tissue Homogenate) Start->AddEnzyme Initiate Initiate Reaction with Acyl-CoA Substrate AddEnzyme->Initiate Reaction GLYAT catalyzes: Acyl-CoA + Glycine -> N-Acylglycine + CoA-SH Initiate->Reaction ColorDev CoA-SH reacts with DTNB to produce TNB (yellow) Reaction->ColorDev Measure Monitor Absorbance at 412 nm ColorDev->Measure End Calculate Enzyme Activity Measure->End

References

N-Decanoylglycine: An Endogenous Metabolite at the Crossroads of Metabolic and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-decanoylglycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathways, potential signaling roles through key receptors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) and G-protein coupled receptor 119 (GPR119), and detailed methodologies for its analysis. While specific quantitative data for this compound remains limited in the scientific literature, this document compiles available information and presents data for structurally related N-acylglycines to provide a valuable resource for researchers in metabolism, pharmacology, and drug discovery.

Introduction

N-acyl amino acids (NAAs) are a diverse family of endogenous signaling lipids formed by the conjugation of a fatty acid to an amino acid via an amide bond.[1] this compound, a member of the N-acylglycine (NAG) subclass, is characterized by a 10-carbon fatty acid (decanoic acid) linked to a glycine (B1666218) molecule.[2] These molecules are increasingly recognized for their roles in various physiological processes, and their levels are often altered in metabolic diseases.[2][3] This guide aims to consolidate the current understanding of this compound as an endogenous metabolite, with a focus on its biosynthesis, degradation, and potential signaling functions relevant to drug development.

Biosynthesis and Metabolism of this compound

The metabolism of this compound involves enzymatic synthesis and degradation, which regulate its cellular and circulating levels.

Biosynthesis

The primary route for the biosynthesis of this compound is through the enzymatic conjugation of decanoyl-CoA with glycine. This reaction is catalyzed by Glycine N-acyltransferase (GLYAT).[2] This enzyme is crucial for the detoxification of xenobiotic and endogenous organic acids by converting their CoA esters into more water-soluble and excretable glycine conjugates.

Decanoic_acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_acid->Decanoyl_CoA Acyl-CoA Synthetase N_Decanoylglycine This compound Decanoyl_CoA->N_Decanoylglycine Glycine Glycine Glycine->N_Decanoylglycine Glycine N-acyltransferase (GLYAT) CoA CoA

Biosynthesis of this compound.
Degradation

The degradation of this compound is believed to be primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the breakdown of a variety of fatty acid amides, including the endocannabinoid anandamide. It catalyzes the hydrolysis of the amide bond in this compound, releasing decanoic acid and glycine.

N_Decanoylglycine This compound Decanoic_acid Decanoic Acid N_Decanoylglycine->Decanoic_acid Glycine Glycine N_Decanoylglycine->Glycine Fatty Acid Amide Hydrolase (FAAH)

Degradation of this compound.

Potential Signaling Pathways

While direct evidence for this compound is still emerging, based on the activities of other N-acyl amino acids, it is hypothesized to act as a signaling molecule, potentially modulating the activity of nuclear receptors and G-protein coupled receptors.

Peroxisome Proliferator-Activated Receptor alpha (PPARα)

PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism.[4] It is activated by a variety of fatty acids and their derivatives.[5] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[1][6] This leads to the transcriptional regulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.[4][7] Given its structure, this compound is a plausible endogenous ligand for PPARα. Activation of PPARα by this compound would be expected to influence lipid homeostasis. However, specific data on the binding affinity and activation of PPARα by this compound are not currently available.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NDG_cyto This compound NDG_nuc This compound NDG_cyto->NDG_nuc Translocates PPARa PPARα NDG_nuc->PPARa Binds and Activates RXR RXR PPARa->RXR PPRE PPRE RXR->PPRE Binds TargetGenes Target Genes (e.g., ACOX1, CPT1) PPRE->TargetGenes Promotes Transcription mRNA mRNA TargetGenes->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Metabolic Effects\n(e.g., ↑ Fatty Acid Oxidation) Metabolic Effects (e.g., ↑ Fatty Acid Oxidation) Protein Synthesis->Metabolic Effects\n(e.g., ↑ Fatty Acid Oxidation)

Hypothetical PPARα Signaling Pathway for this compound.
G-Protein Coupled Receptor 119 (GPR119)

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[8] Activation of GPR119 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[9][10][11] In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin (B600854) secretion. In intestinal L-cells, it promotes the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[12] Several N-acyl derivatives, particularly those with oleoyl (B10858665) and palmitoleoyl chains, have been identified as GPR119 agonists.[13] While the direct interaction of this compound with GPR119 has not been extensively characterized, its structural similarity to known lipid agonists suggests it as a potential endogenous ligand.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NDG This compound GPR119 GPR119 NDG->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Activated by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Insulin/GLP-1 Secretion) PKA->CellularResponse Phosphorylates Targets

Hypothetical GPR119 Signaling Pathway for this compound.

Data Presentation

Quantitative data on the endogenous levels and biological activity of this compound are sparse. The following tables summarize available data for this compound and related N-acylglycines to provide a comparative context.

Table 1: Endogenous Concentrations of N-Acylglycines in Biological Matrices

N-AcylglycineMatrixSpeciesConcentrationReference
This compoundHuman PlasmaHumanNot Quantified[2][14]
This compoundBovineBovineNot Quantified[15]
Various N-AcylglycinesHuman UrineHuman1.0 - 500 nM (LLOQ)[16]
Various N-AcylglycinesHuman Dried Blood SpotsHuman0.005 - 25.0 µM (Linear Range)[17][18]

Table 2: In Vitro Biological Activity of GPR119 Agonists

CompoundAssay TypeCell LineParameterValueReference
This compound cAMP Accumulation - EC50 Data not available -
AR231453 (Synthetic Agonist)cAMP AccumulationHEK293 (human GPR119)EC504.7 nM[19]
Oleoylethanolamide (OEA)cAMP AccumulationGPR119-transfected cells-Effective Agonist[8]
N-Oleoyldopamine (OLDA)cAMP AccumulationGPR119-transfected cells-Effective Agonist[8]

Note: Data for the direct activation of GPR119 by this compound is not available. Data for a potent synthetic agonist and other endogenous N-acyl derivatives are provided for comparison.

Table 3: In Vitro Biological Activity of PPARα Agonists

CompoundAssay TypeCell LineParameterValueReference
This compound Transactivation Assay - EC50 Data not available -
Perfluorooctanesulfonate (PFOS)Luciferase Reporter AssayCOS-1EC5013-15 µM[1]
Elafibranor (GFT505)Transactivation Assay-EC5045 nM[20]
LanifibranorTransactivation Assay-EC50~0.4 - 5 µM[21]

Note: Data for the direct activation of PPARα by this compound is not available. Data for other known PPARα activators are provided for context.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general method for the quantification of N-acylglycines, including this compound, in plasma samples.[22]

5.1.1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • Vortex the sample for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled N-acylglycine).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

start Start: Plasma Sample vortex1 Vortex start->vortex1 add_IS Add Acetonitrile + Internal Standard vortex1->add_IS vortex2 Vortex Vigorously add_IS->vortex2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer end LC-MS/MS Analysis transfer->end

Workflow for Plasma Sample Preparation.

5.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from low to high organic content is used to elute the analytes.

    • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized for the specific instrument used.

Cell-Based cAMP Assay for GPR119 Activation

This protocol describes a general method to assess the activation of GPR119 by a test compound, such as this compound, by measuring changes in intracellular cAMP levels.[19]

  • Cell Culture: Culture a cell line stably expressing GPR119 (e.g., HEK293-hGPR119) in appropriate medium until confluent.

  • Cell Seeding: Seed the cells into a 96- or 384-well plate at an optimized density.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., a known GPR119 agonist like AR231453 as a positive control, and vehicle as a negative control) in an appropriate assay buffer.

  • Compound Addition: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) following the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration and calculate the EC50 value.[23][24]

PPARα Transactivation Assay

This protocol outlines a general method to determine the ability of a compound like this compound to activate PPARα.[25][26]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., COS-1 or HepG2) and transfect the cells with a PPARα expression plasmid and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: After transfection, treat the cells with various concentrations of this compound, a known PPARα agonist (positive control, e.g., WY-14643), and vehicle (negative control).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and reporter protein expression.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a suitable assay kit.

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Generate a dose-response curve and calculate the EC50 value for this compound.

Conclusion

This compound is an endogenous metabolite with the potential to act as a signaling molecule in key metabolic pathways. While direct evidence for its specific biological functions and quantitative presence in various tissues is still being gathered, its structural similarity to other bioactive N-acyl amino acids suggests a role in the regulation of lipid metabolism and cellular signaling, possibly through the activation of PPARα and GPR119. The detailed analytical and cell-based assay protocols provided in this guide offer a framework for researchers to further investigate the physiological and pathological significance of this compound and to explore its potential as a therapeutic target in metabolic diseases. Further research is warranted to elucidate the precise quantitative biology of this intriguing endogenous molecule.

References

N-Decanoylglycine: An Emerging Molecule of Interest in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Decanoylglycine, a member of the N-acylglycine family, is a metabolite at the intersection of fatty acid and amino acid metabolism. While the broader class of N-acylglycines has been implicated in various metabolic pathways and disorders, the specific role of this compound as a biomarker for prevalent metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) remains an active area of investigation. This technical guide synthesizes the current, albeit limited, scientific evidence regarding this compound, providing a comprehensive overview of its biochemical context, available quantitative data on related compounds, detailed experimental protocols for its analysis, and a discussion of potentially relevant signaling pathways. The current body of research does not yet provide definitive evidence to establish this compound as a validated biomarker for these conditions; however, this document highlights the existing knowledge and underscores the critical research gaps that need to be addressed to elucidate its potential clinical utility.

Introduction to this compound and Metabolic Disease Biomarkers

This compound is an endogenous metabolite formed through the conjugation of decanoic acid, a 10-carbon saturated fatty acid, with the amino acid glycine (B1666218).[1] This reaction is catalyzed by glycine N-acyltransferase, an enzyme that facilitates the detoxification of acyl-CoA species.[1] N-acylglycines are generally considered minor metabolites of fatty acids, but their levels can be significantly altered in certain inborn errors of metabolism, particularly fatty acid oxidation disorders.[1]

Metabolic diseases such as type 2 diabetes, obesity, and NAFLD represent a growing global health crisis. Biomarkers, which are objectively measured indicators of normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention, are crucial for the early diagnosis, risk stratification, and monitoring of these complex diseases. Metabolomics, the large-scale study of small molecules, has emerged as a powerful tool for biomarker discovery, offering a functional readout of the physiological state of an organism.

N-Acylglycines in the Context of Metabolic Diseases

Current research provides a compelling link between the broader class of N-acylglycines and metabolic dysregulation. Glycine metabolism is known to be altered in individuals with obesity and type 2 diabetes.[2] Studies have shown that urinary excretion of several acylglycines is lower in obese individuals compared to their lean counterparts, and these levels tend to normalize after weight loss interventions such as bariatric surgery. This suggests a potential role for N-acylglycines in the pathophysiology of obesity and its co-morbidities.

While these findings are intriguing, it is crucial to note that direct evidence specifically implicating this compound as a biomarker for type 2 diabetes, obesity, or NAFLD in large human cohort studies is currently lacking in the published scientific literature. The available data primarily focuses on other members of the N-acylglycine family.

Quantitative Data on N-Acylglycines in Metabolic Diseases

MetaboliteDisease ContextSample TypeKey Findingp-valueReference
Acetylglycine ObesityUrineLower concentration in obese vs. lean individuals0.0143
Isobutyrylglycine ObesityUrineLower concentration in obese vs. lean individuals0.0004
Tiglylglycine ObesityUrineLower concentration in obese vs. lean individuals<0.0001
Isovalerylglycine ObesityUrineLower concentration in obese vs. lean individuals<0.0001

Note: The absence of this compound in this table reflects the current gap in the scientific literature. Further targeted metabolomic studies are required to quantify its levels in relevant patient populations.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in biological matrices is essential for its investigation as a potential biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity. Below is a detailed, representative protocol for the quantification of N-acylglycines in human plasma or serum.

Sample Preparation
  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation: To 50 µL of plasma/serum, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled N-acylglycine such as N-octanoylglycine-d2).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used for the separation of N-acylglycines.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes. For example, 5% B to 95% B over 10 minutes.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often optimal for N-acylglycines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

    • MRM Transitions: The specific m/z transitions for this compound and the internal standard need to be optimized on the specific mass spectrometer being used.

Data Analysis and Quantification
  • Calibration Curve: A calibration curve is generated by analyzing a series of standards of known concentrations of this compound.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G Workflow for N-Acylglycine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma/Serum Sample Thaw Thaw on Ice Sample->Thaw Precipitation Add Acetonitrile with Internal Standard Thaw->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Data Peak Integration MS->Data Calibration Calibration Curve Data->Calibration Quantification Quantification Calibration->Quantification

Fig. 1: General experimental workflow for N-acylglycine quantification.

Potential Signaling Pathways and Biological Roles

The precise signaling pathways through which this compound may exert biological effects are not well-defined. However, based on its structure and the known roles of related molecules, several pathways warrant investigation.

Fatty Acid Metabolism and Mitochondrial Function

As a conjugate of a medium-chain fatty acid, this compound is intrinsically linked to fatty acid metabolism. The process of glycine conjugation is thought to play a role in mitochondrial homeostasis by regenerating free Coenzyme A (CoA) from acyl-CoAs, which can become trapped during incomplete fatty acid oxidation. In metabolic diseases characterized by mitochondrial dysfunction and altered substrate utilization, the flux through this pathway, and consequently the levels of this compound, could be altered.

G Fatty Acid β-Oxidation and Glycine Conjugation FattyAcid Decanoic Acid AcylCoA Decanoyl-CoA FattyAcid->AcylCoA BetaOxidation Mitochondrial β-Oxidation AcylCoA->BetaOxidation GLYAT Glycine N-acyltransferase (GLYAT) AcylCoA->GLYAT AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Glycine Glycine Glycine->GLYAT NDecanoylglycine This compound GLYAT->NDecanoylglycine CoA Coenzyme A GLYAT->CoA

Fig. 2: this compound formation in the context of fatty acid metabolism.
Emerging Roles of N-Acyl Amino Acids in Cellular Signaling

Recent research has begun to uncover signaling roles for other N-acyl amino acids. For instance, some N-acyl amino acids have been shown to act as mitochondrial uncouplers, a process that can increase energy expenditure.[3] Whether this compound shares these properties is currently unknown. Additionally, some N-acyl amino acids have been identified as ligands for G protein-coupled receptors (GPCRs), suggesting they can function as signaling molecules. Further research is needed to determine if this compound interacts with any specific receptors to modulate cellular processes relevant to metabolic diseases.

Future Perspectives and Conclusion

The investigation of this compound as a potential biomarker for metabolic diseases is in its nascent stages. While the broader class of N-acylglycines shows a clear association with metabolic dysregulation, particularly in the context of obesity, the specific role of this compound remains to be elucidated.

Key research questions that need to be addressed include:

  • What are the circulating and tissue concentrations of this compound in healthy individuals and in well-defined patient cohorts with type 2 diabetes, obesity, and NAFLD?

  • Do changes in this compound levels correlate with the severity or progression of these diseases?

  • What are the specific cellular and molecular mechanisms through which this compound exerts its biological effects?

  • Does this compound have a causal role in the pathophysiology of metabolic diseases, or are its altered levels merely a consequence of the disease state?

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-decanoylglycine is an N-acyl amino acid (NAAA) structurally related to the endocannabinoids, a class of lipid signaling molecules that play a crucial role in regulating a wide array of physiological processes. While research has established a clear link between the broader class of NAAAs and the endocannabinoid system (ECS), specific data on the direct interactions of this compound with the core components of the ECS remain limited. This technical guide provides a comprehensive overview of the known information regarding this compound, its place within the endocannabinoidome, and the established methodologies for assessing its potential interactions with key ECS targets, including the cannabinoid receptors (CB1 and CB2) and the primary metabolic enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other medium-chain NAAAs.

Introduction to this compound and the Endocannabinoid System

This compound is a molecule belonging to the N-acyl-alpha amino acid class, which are generally considered minor metabolites of fatty acids.[1][2] These molecules are endogenously produced, primarily through the action of glycine (B1666218) N-acyltransferase, which catalyzes the conjugation of an acyl-CoA with glycine.[2]

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that includes:

  • Cannabinoid Receptors: Primarily the G protein-coupled receptors CB1 and CB2.[3][4] CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are predominantly found in the immune system and peripheral tissues.[3][4]

  • Endogenous Ligands (Endocannabinoids): The most well-characterized are N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (B1664049) (2-AG).[3][4]

  • Metabolic Enzymes: The enzymes responsible for the synthesis and degradation of endocannabinoids, principally fatty acid amide hydrolase (FAAH) for anandamide (B1667382) and monoacylglycerol lipase (MAGL) for 2-AG.[3][4]

N-acyl amino acids, including this compound, are considered part of the expanded endocannabinoid system, often referred to as the "endocannabinoidome".[5][6] This expanded system includes a wider range of lipid signaling molecules and their targets that are biochemically and functionally related to the core ECS components. While structurally similar to endocannabinoids, many NAAAs do not bind to cannabinoid receptors but may modulate ECS activity by other means, such as inhibiting metabolic enzymes.

Synthesis and Metabolism of this compound

The primary route for the biosynthesis of this compound is the enzymatic conjugation of decanoyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase. An alternative pathway may involve the oxidation of N-decanoylethanolamine. The degradation of N-acyl glycines is thought to be mediated by FAAH, which hydrolyzes the amide bond to release the fatty acid and glycine.

Decanoyl_CoA Decanoyl-CoA Glycine_N_acyltransferase Glycine N-acyltransferase Decanoyl_CoA->Glycine_N_acyltransferase Glycine Glycine Glycine->Glycine_N_acyltransferase N_Decanoylglycine This compound FAAH FAAH N_Decanoylglycine->FAAH Degradation Glycine_N_acyltransferase->N_Decanoylglycine Synthesis Decanoic_Acid Decanoic Acid FAAH->Glycine FAAH->Decanoic_Acid

Biosynthesis and degradation of this compound.

Interaction with the Endocannabinoid System

While direct evidence for the interaction of this compound with ECS components is lacking in the current scientific literature, studies on structurally similar N-acyl glycines provide valuable insights.

  • Fatty Acid Amide Hydrolase (FAAH): N-arachidonoyl glycine, a longer-chain analogue of this compound, has been shown to be a potent inhibitor of FAAH in vitro.[7][8] This suggests that this compound may also exhibit inhibitory activity against FAAH, which would lead to an increase in the levels of anandamide and other FAAH substrates.

  • Monoacylglycerol Lipase (MAGL): N-arachidonoyl glycine interacts only weakly with MAGL.[8] It is therefore less likely that this compound is a potent MAGL inhibitor.

  • Cannabinoid Receptors (CB1 and CB2): N-arachidonoyl glycine does not activate cannabinoid receptors.[9] It was initially synthesized as part of a structure-activity relationship study for the CB1 receptor.[3] Some evidence suggests that certain N-acyl glycines might have indirect effects mediated by CB2 receptors, though direct binding has not been demonstrated.[3]

Quantitative Data on this compound Interaction with the Endocannabinoid System

A comprehensive search of the scientific literature did not yield specific quantitative data (i.e., IC50 or Ki values) for the interaction of this compound with FAAH, MAGL, CB1, or CB2 receptors. The following table summarizes the available qualitative information for structurally related N-acyl glycines.

CompoundTargetInteractionQuantitative DataReference
This compound FAAH Unknown Not Available
This compound MAGL Unknown Not Available
This compound CB1 Receptor Unknown Not Available
This compound CB2 Receptor Unknown Not Available
N-Arachidonoyl glycineFAAHPotent InhibitorIC50 = 4.9 µM[8]
N-Arachidonoyl glycineMAGLWeak InhibitorIC50 > 100 µM[8]
N-Arachidonoyl glycineCB1/CB2 ReceptorsNo direct activationNot Applicable[9]
N-Palmitoyl glycineTRPV1 ChannelActivatorNot Specified[7]

Experimental Protocols

The following sections detail generalized, yet comprehensive, experimental protocols for assessing the interaction of a test compound, such as this compound, with the key components of the endocannabinoid system.

FAAH Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the inhibitory potential of a compound against FAAH.

  • Principle: The assay measures the hydrolysis of a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide) by FAAH, which releases a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity. An inhibitor will reduce this rate.

  • Materials:

    • Recombinant human or rat FAAH

    • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • Fluorogenic FAAH substrate

    • Test compound (this compound)

    • Known FAAH inhibitor (e.g., URB597) as a positive control

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, FAAH enzyme, and either the test compound, positive control, or vehicle (for control wells).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 465 nm emission) over time.

    • Calculate the reaction rates from the linear portion of the fluorescence versus time curves.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

start Start prep_reagents Prepare Reagents (FAAH, Buffer, Substrate, Compound) start->prep_reagents plate_setup Plate Setup (Enzyme, Compound/Control, Buffer) prep_reagents->plate_setup pre_incubation Pre-incubate (37°C, 15 min) plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence calculate_rates Calculate Reaction Rates measure_fluorescence->calculate_rates determine_inhibition Determine % Inhibition and IC50 calculate_rates->determine_inhibition end End determine_inhibition->end

Workflow for a fluorometric FAAH inhibition assay.

MAGL Inhibition Assay (Colorimetric Method)

This protocol outlines a typical procedure for assessing MAGL inhibitory activity.

  • Principle: MAGL hydrolyzes a chromogenic substrate (e.g., 4-nitrophenyl acetate) to produce a colored product (4-nitrophenol), which can be measured spectrophotometrically. A decrease in color development indicates inhibition of MAGL activity.

  • Materials:

    • Recombinant human or rat MAGL

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 0.1% BSA)

    • Chromogenic MAGL substrate

    • Test compound (this compound)

    • Known MAGL inhibitor (e.g., JZL184) as a positive control

    • 96-well clear microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • To the wells of a microplate, add the assay buffer, MAGL enzyme, and the test compound or controls.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the chromogenic substrate.

    • Measure the absorbance at 405 nm at regular intervals.

    • Calculate the rate of 4-nitrophenol (B140041) production.

    • Determine the percent inhibition and calculate the IC50 value for the test compound.

start Start prep_reagents Prepare Reagents (MAGL, Buffer, Substrate, Compound) start->prep_reagents plate_setup Plate Setup (Enzyme, Compound/Control, Buffer) prep_reagents->plate_setup pre_incubation Pre-incubate (Room Temp, 10 min) plate_setup->pre_incubation add_substrate Add Chromogenic Substrate pre_incubation->add_substrate measure_absorbance Measure Absorbance Over Time add_substrate->measure_absorbance calculate_rates Calculate Reaction Rates measure_absorbance->calculate_rates determine_inhibition Determine % Inhibition and IC50 calculate_rates->determine_inhibition end End determine_inhibition->end

Workflow for a colorimetric MAGL inhibition assay.

Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This protocol describes a classic method to determine the binding affinity of a compound to cannabinoid receptors.

  • Principle: This is a competitive binding assay where a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) competes with the unlabeled test compound for binding to the CB1 or CB2 receptor expressed in cell membranes. The amount of radioligand bound is inversely proportional to the affinity of the test compound.

  • Materials:

    • Cell membranes prepared from cells overexpressing human CB1 or CB2 receptors

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

    • Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940)

    • Test compound (this compound)

    • Known high-affinity cannabinoid ligand (e.g., unlabeled CP55,940 or WIN55,212-2) for determining non-specific binding

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In reaction tubes, combine the cell membranes, radiolabeled ligand, and either the test compound, vehicle (for total binding), or a high concentration of an unlabeled ligand (for non-specific binding).

    • Incubate at 30°C for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the percent displacement by the test compound.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Compound) start->prep_reagents incubation Incubate (Membranes, Radioligand, Compound) (30°C, 60-90 min) prep_reagents->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Data Analysis (Specific Binding, % Displacement) scintillation_counting->data_analysis calculate_ki Calculate Ki from IC50 data_analysis->calculate_ki end End calculate_ki->end

Workflow for a radioligand binding assay.

Signaling Pathways

Should this compound be found to inhibit FAAH, it would indirectly modulate endocannabinoid signaling by increasing the bioavailability of anandamide. Anandamide acts as a partial agonist at CB1 receptors and a weak agonist at CB2 receptors. Activation of CB1 receptors, which are coupled to Gi/o proteins, typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels (inhibition of Ca²⁺ channels and activation of K⁺ channels). This ultimately results in the inhibition of neurotransmitter release.

cluster_0 Potential Indirect Action of this compound cluster_1 Endocannabinoid Signaling N_Decanoylglycine This compound FAAH FAAH N_Decanoylglycine->FAAH Inhibits (?) Anandamide Anandamide (AEA) FAAH->Anandamide Degrades CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Gi_o Gi/o Protein CB1_Receptor->Gi_o Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) Gi_o->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release Ion_Channels->Neurotransmitter_Release

Potential indirect signaling pathway of this compound.

Conclusion and Future Directions

This compound is an endogenous N-acyl amino acid with structural similarities to endocannabinoids, positioning it as a molecule of interest within the broader endocannabinoidome. While direct experimental evidence of its interaction with core ECS components is currently lacking, the known activity of related N-acyl glycines, particularly the FAAH inhibitory properties of N-arachidonoyl glycine, suggests a plausible mechanism by which this compound could modulate endocannabinoid signaling.

Future research should focus on systematically evaluating the in vitro activity of this compound and other medium-chain NAAAs at FAAH, MAGL, CB1, and CB2 receptors using the standardized protocols outlined in this guide. Elucidating the structure-activity relationships for the N-acyl chain length of N-acyl glycines will be critical in understanding their potential as selective modulators of the endocannabinoid system. Such studies will be instrumental in determining the therapeutic potential of this compound for a range of physiological and pathological conditions.

References

Methodological & Application

Application Note: Quantification of N-Decanoylglycine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of N-Decanoylglycine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an acylglycine, a class of metabolites that are biomarkers for certain inborn errors of metabolism, particularly fatty acid oxidation disorders. The described method employs a straightforward protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and specificity. This method is suitable for clinical research and drug development applications where the accurate quantification of this compound is required.

Introduction

N-acylglycines are metabolic byproducts formed through the conjugation of acyl-CoA esters with glycine.[1] In healthy individuals, these compounds are present at low concentrations; however, their levels can be significantly elevated in individuals with inherited metabolic disorders.[1] this compound, a C10 acylglycine, is a key biomarker for diagnosing and monitoring such conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the quantification of N-acylglycines due to its high sensitivity, specificity, and throughput.[1] The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations during sample processing and instrumental analysis, thereby ensuring accurate and precise quantification.[2]

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation protocol is used for the extraction of this compound from human plasma.

Materials:

  • Human plasma samples

  • Ice-cold acetonitrile (B52724)

  • n-Octanoylglycine-2,2-d2 (Internal Standard)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • Vortex the plasma sample for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (n-Octanoylglycine-2,2-d2).[2]

  • Vortex vigorously for 30 seconds to precipitate proteins.[2]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography:

  • System: Waters ACQUITY UPLC or equivalent[2]

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[2]

  • Mobile Phase A: 0.1% Formic acid in water[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

  • Flow Rate: 0.4 mL/min[2]

  • Column Temperature: 40°C[2]

  • Injection Volume: 5 µL[2]

Gradient Program:

Time (min)% Mobile Phase B
0.020
2.080
2.595
3.095
3.120
4.020

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions and MS Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound230.276.14025
n-Octanoylglycine-2,2-d2 (IS)204.276.13520

Note: Declustering potential and collision energy values are starting points and should be optimized for the specific instrument used.

Data Presentation

The quantitative performance of the method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µM)Correlation Coefficient (r²)Weighting
This compound0.1 - 100> 0.991/x

Table 2: Precision and Accuracy

QC LevelConcentration (µM)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Accuracy (% Bias)
LLOQ0.1≤ 15≤ 15± 20
Low0.3≤ 10≤ 10± 15
Mid10≤ 10≤ 10± 15
High80≤ 10≤ 10± 15

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound85 - 11590 - 110

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (200 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway fatty_acid Decanoic Acid (Fatty Acid) acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase decanoyl_coa Decanoyl-CoA acyl_coa_synthetase->decanoyl_coa + CoA glyat Glycine N-Acyltransferase (GLYAT) decanoyl_coa->glyat glycine Glycine glycine->glyat n_decanoylglycine This compound glyat->n_decanoylglycine + CoA

Caption: Biosynthesis pathway of this compound.

References

Application Note: Quantitative Analysis of N-Decanoylglycine in Biological Matrices using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated method for the quantitative analysis of N-Decanoylglycine in biological matrices, such as plasma and urine, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is a specific N-acylglycine, a class of metabolites that serve as important biomarkers for certain inborn errors of metabolism, particularly fatty acid oxidation disorders[1]. Accurate quantification of this compound is crucial for the diagnosis and monitoring of these conditions. This protocol provides a comprehensive guide, from sample preparation to data analysis, and includes a summary of analytical performance characteristics.

Introduction

N-acylglycines are metabolic intermediates formed through the conjugation of acyl-CoA esters with glycine[2]. Under normal physiological conditions, they are present at low concentrations. However, in individuals with certain genetic metabolic disorders, the levels of specific N-acylglycines, such as this compound, can be significantly elevated in bodily fluids[1][2]. Consequently, the precise and accurate measurement of this compound is a valuable tool in clinical diagnostics and for monitoring therapeutic interventions. High-performance liquid chromatography (HPLC) offers a reliable and widely accessible platform for the separation and quantification of these metabolites[3]. This application note presents a detailed protocol for this compound analysis, adaptable for research and clinical laboratory settings.

Signaling Pathway and Experimental Workflow

The biosynthesis of this compound is a critical metabolic process. The following diagram illustrates the general pathway for N-acylglycine formation.

Biosynthesis of this compound Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Decanoyl_CoA Decanoyl-CoA Acyl_CoA_Synthetase->Decanoyl_CoA Glycine_N_Acyltransferase Glycine N-Acyltransferase Decanoyl_CoA->Glycine_N_Acyltransferase N_Decanoylglycine This compound Glycine_N_Acyltransferase->N_Decanoylglycine CoA CoA Glycine_N_Acyltransferase->CoA Glycine Glycine Glycine->Glycine_N_Acyltransferase

Biosynthesis of this compound.

The analytical workflow for the quantification of this compound is outlined in the diagram below, detailing the steps from sample collection to data analysis.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (Plasma or Urine) Protein_Precipitation Protein Precipitation (for Plasma) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Injection HPLC Injection Supernatant_Collection->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Experimental Workflow.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (≥98.0% purity)

  • Internal Standard (e.g., N-Octanoylglycine-d2)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Plasma and urine samples for analysis

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

  • Pipettes

Sample Preparation

Plasma Samples [2]

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for HPLC analysis.

Urine Samples [2]

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 5,000 x g for 10 minutes to remove any particulate matter.

  • In a microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of the internal standard working solution (prepared in 50% methanol/water).

  • Vortex for 30 seconds.

  • Transfer the mixture to an autosampler vial for HPLC analysis.

HPLC Conditions

The following HPLC conditions are recommended for the separation of this compound[3][4].

ParameterCondition
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B (linear); 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm
Calibration and Quantification

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., 50% methanol/water) at concentrations ranging from 0.1 to 100 µg/mL. Each calibration standard should also contain the internal standard at a constant concentration. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. The concentration of this compound in the unknown samples can then be determined from this calibration curve.

Quantitative Data Summary

The performance of the HPLC method should be validated according to standard guidelines. The following table summarizes typical analytical performance data for the quantification of N-acylglycines.

Analytical ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (Recovery) 90-110%

Conclusion

This application note provides a detailed and reliable HPLC method for the quantitative analysis of this compound in biological samples. The described protocol, including sample preparation and chromatographic conditions, offers the necessary sensitivity and specificity for clinical research and diagnostic applications. The use of an internal standard ensures high accuracy and precision, making this method a valuable tool for professionals in the fields of clinical chemistry, metabolic research, and drug development.

References

Application Notes and Protocols for Cell-Based Assays to Determine N-Decanoylglycine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Decanoylglycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules that are gaining attention for their potential therapeutic activities. Emerging research on related N-acyl amino acids suggests plausible roles in the modulation of inflammatory and apoptotic pathways. These application notes provide detailed protocols for cell-based assays to investigate the anti-inflammatory and pro-apoptotic activities of this compound. The assays described herein are designed to be conducted in a microplate format, suitable for screening and characterizing the bioactivity of this compound.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the specific anti-inflammatory and apoptotic activities of this compound (IC50 or EC50 values). The tables below are structured to accommodate experimental data that would be generated using the protocols provided.

Table 1: Anti-Inflammatory Activity of this compound

AssayCell LineInducerMeasured ParameterThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
Nitric Oxide Production RAW 264.7LPS (1 µg/mL)NitriteData to be determinedL-NAMEValue from literature
TNF-α Secretion THP-1LPS (1 µg/mL)TNF-αData to be determinedDexamethasoneValue from literature
IL-6 Secretion THP-1LPS (1 µg/mL)IL-6Data to be determinedDexamethasoneValue from literature
IL-1β Secretion THP-1LPS (1 µg/mL)IL-1βData to be determinedDexamethasoneValue from literature

Table 2: Pro-Apoptotic Activity of this compound

AssayCell LineMeasured ParameterThis compound EC50 (µM)Positive ControlPositive Control EC50 (µM)
Caspase-3/7 Activation JurkatCaspase-3/7 ActivityData to be determinedStaurosporineValue from literature
Cell Viability JurkatCellular ATP LevelsData to be determinedStaurosporineValue from literature

Signaling Pathways & Experimental Workflows

The following diagrams illustrate the potential signaling pathways that this compound may modulate and the general workflows for the described experimental protocols.

G cluster_0 Anti-Inflammatory Signaling Pathway cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes translocation & activation NDG This compound NDG->IKK inhibits? IkB_NFkB IκB-NF-κB Complex

Caption: Putative Anti-Inflammatory Signaling Pathway of this compound.

G cluster_0 Apoptosis Signaling Pathway NDG This compound Mitochondrion Mitochondrion NDG->Mitochondrion induces stress? Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 activates Caspase37 Pro-Caspase-3/7 Active_Caspase9->Caspase37 Active_Caspase37 Active Caspase-3/7 Caspase37->Active_Caspase37 activates Apoptosis Apoptosis Active_Caspase37->Apoptosis

Caption: Putative Intrinsic Apoptosis Signaling Pathway for this compound.

G cluster_0 Anti-Inflammatory Assay Workflow Seed_Cells Seed Cells (e.g., RAW 264.7 or THP-1) Pretreat Pre-treat with This compound Seed_Cells->Pretreat Induce Induce Inflammation (e.g., with LPS) Pretreat->Induce Incubate Incubate Induce->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure Measure Inflammatory Mediators (NO, Cytokines) Collect_Supernatant->Measure G cluster_0 Apoptosis Assay Workflow Seed_Cells Seed Cells (e.g., Jurkat) Treat Treat with This compound Seed_Cells->Treat Incubate Incubate Treat->Incubate Add_Reagent Add Caspase-3/7 Reagent Incubate->Add_Reagent Measure Measure Fluorescence Add_Reagent->Measure

Synthesis of N-Decanoylglycine for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Decanoylglycine, an N-acyl amino acid, has garnered significant interest in biochemical and pharmacological research due to its role as a signaling molecule, particularly within the endocannabinoid system. Accurate and reproducible synthesis of this compound is crucial for in-depth studies of its physiological functions and therapeutic potential. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, focusing on the robust and widely applicable Schotten-Baumann reaction. Additionally, it outlines methods for purification and characterization, and presents relevant signaling pathway information. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

N-acyl amino acids, including this compound, are a class of lipid signaling molecules that are structurally related to endocannabinoids. They are involved in various physiological processes, and alterations in their levels have been associated with metabolic disorders. The synthesis of this compound in a laboratory setting allows for the production of a high-purity compound essential for research into its biological activities, such as its potential role in pain, inflammation, and metabolic regulation. The primary synthetic route detailed here is the Schotten-Baumann reaction, which provides an efficient method for the acylation of amino acids.

Chemical Synthesis: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acid chlorides. In the context of this compound synthesis, glycine (B1666218) (the amine) is reacted with decanoyl chloride (the acid chloride) in a biphasic system in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • Glycine

  • Decanoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Distilled water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH paper or pH meter

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Preparation of Glycine Solution: In a round-bottom flask, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution in an ice bath with continuous stirring. The sodium hydroxide converts glycine to its more nucleophilic sodium salt.

  • Preparation of Decanoyl Chloride Solution: In a separate beaker, dissolve decanoyl chloride (1.0 equivalent) in an organic solvent such as dichloromethane or diethyl ether.

  • Reaction: Slowly add the decanoyl chloride solution to the cooled glycine solution dropwise using a dropping funnel over a period of 30-60 minutes while vigorously stirring the biphasic mixture. Maintain the temperature of the reaction mixture between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 2-3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Work-up - Extraction: Extract the aqueous layer with two additional portions of the organic solvent to ensure all the product is recovered. Combine all organic layers.

  • Work-up - Washing: Wash the combined organic layers with a dilute HCl solution to remove any unreacted glycine and excess base, followed by a wash with brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity solid.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, ethyl acetate/hexane).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Quantitative Data

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
GlycineC₂H₅NO₂75.07Amine Source
Decanoyl ChlorideC₁₀H₁₉ClO190.71Acylating Agent
Sodium HydroxideNaOH40.00Base
This compoundC₁₂H₂₃NO₃229.32Product

Table 2: Typical Reaction Parameters and Yield

ParameterValue
Reaction Temperature0-5 °C (addition), Room Temperature (stirring)
Reaction Time3-4 hours
Purification MethodRecrystallization
Typical Yield70-90%

Characterization Data

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃)δ (ppm): 0.88 (t, 3H, CH₃), 1.27 (m, 12H, -(CH₂)₆-), 1.63 (quint, 2H, -CH₂-CH₂-CO-), 2.25 (t, 2H, -CH₂-CO-), 4.10 (d, 2H, -NH-CH₂-COOH), 6.10 (br s, 1H, -NH-), 9.5-10.5 (br s, 1H, -COOH)
¹³C NMR (CDCl₃)δ (ppm): 14.1 (CH₃), 22.7, 25.6, 29.3, 29.4, 29.5, 31.9 (-(CH₂)₇-), 36.8 (-CH₂-CO-), 41.3 (-NH-CH₂-), 173.5 (-NH-CO-), 174.8 (-COOH)
Mass Spec. (ESI-)m/z: 228.15 [M-H]⁻

Signaling Pathways and Biological Relevance

This compound is part of a larger family of N-acyl amino acids that act as signaling lipids. While the specific signaling pathways for this compound are still under active investigation, it is known to be an endogenous metabolite. The general biosynthesis pathway for N-acylglycines involves the enzymatic conjugation of a fatty acid with glycine.

The biosynthesis is primarily catalyzed by glycine N-acyltransferase (GLYAT). This enzyme facilitates the reaction between an acyl-CoA (in this case, decanoyl-CoA) and glycine to produce this compound and Coenzyme A.

The biological activities of N-acyl glycines are diverse and can include the modulation of ion channels and receptors, suggesting their involvement in neuronal signaling and pain perception. Their structural similarity to endocannabinoids also points towards a potential interaction with the endocannabinoid system.

Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Schotten-Baumann Reaction cluster_workup Work-up cluster_purification Purification Glycine Glycine Reaction Biphasic System (Organic Solvent + Aq. NaOH) 0-5°C to RT Glycine->Reaction DecanoylChloride Decanoyl Chloride DecanoylChloride->Reaction Separation Phase Separation Reaction->Separation Reaction Mixture Extraction Extraction Separation->Extraction Washing Washing Extraction->Washing Drying Drying & Solvent Removal Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Crude Product Product Pure this compound Recrystallization->Product

Caption: Workflow for the synthesis and purification of this compound.

Signaling_Pathway DecanoicAcid Decanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase DecanoicAcid->AcylCoA_Synthetase DecanoylCoA Decanoyl-CoA AcylCoA_Synthetase->DecanoylCoA GLYAT Glycine N-acyltransferase (GLYAT) DecanoylCoA->GLYAT Glycine Glycine Glycine->GLYAT NDecanoylglycine This compound GLYAT->NDecanoylglycine Signaling Downstream Signaling (e.g., Ion Channel Modulation) NDecanoylglycine->Signaling

Caption: Biosynthetic pathway of this compound and its potential signaling role.

Animal Models for Studying the Effects of N-Decanoylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-Decanoylglycine in preclinical animal models, focusing on its anti-inflammatory and peroxisome proliferator-activated receptor alpha (PPARα) agonist activities. The following sections detail experimental protocols, expected quantitative outcomes, and the underlying signaling pathways.

I. Introduction to this compound

This compound is an endogenous N-acylglycine, a class of lipid signaling molecules. Evidence suggests that N-acylglycines, including this compound, play roles in various physiological processes, including inflammation and metabolism. Their structural similarity to other bioactive lipids and their potential interaction with nuclear receptors like PPARα make them intriguing candidates for therapeutic development.

II. Animal Models for Assessing Anti-inflammatory Effects

A well-established and reproducible model for evaluating the topical anti-inflammatory efficacy of compounds is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced dermatitis model in mice.

Application Note: TPA-Induced Dermatitis Mouse Model

This model mimics acute skin inflammation, characterized by edema, erythema, and immune cell infiltration. It is a valuable tool for the initial screening and characterization of topical anti-inflammatory agents.

Experimental Protocol:

  • Animal Model: Male BALB/c mice (6-8 weeks old) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Induction of Inflammation: A solution of TPA in acetone (B3395972) (e.g., 2.5 µg in 20 µL) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a vehicle control.

  • Test Compound Administration:

    • This compound is dissolved in a suitable vehicle (e.g., acetone or a cream base).

    • A defined volume (e.g., 20 µL) of the this compound solution/cream at various concentrations (e.g., 0.1%, 0.5%, 1% w/v) is applied topically to the right ear at a specified time point after TPA application (e.g., 30 minutes and 6 hours post-TPA).

    • A positive control group is treated with a known anti-inflammatory agent (e.g., dexamethasone (B1670325) 0.1%).

    • A vehicle control group receives the vehicle alone.

  • Endpoint Measurements (24 hours post-TPA induction):

    • Ear Thickness: Measured using a digital caliper before TPA application and at 24 hours. The change in ear thickness is calculated.

    • Ear Weight: A standard-sized ear punch biopsy (e.g., 6 mm) is taken from both ears and weighed. The difference in weight between the right and left ear punches is determined.

    • Histological Analysis: Ear tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Epidermal thickness and inflammatory cell infiltration are assessed.

    • Myeloperoxidase (MPO) Activity: Ear tissue homogenates are used to measure MPO activity, a marker of neutrophil infiltration.

    • Cytokine Analysis: The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in ear tissue homogenates can be quantified using ELISA or qPCR.

Data Presentation: Expected Quantitative Results

Treatment GroupChange in Ear Thickness (mm)Ear Punch Weight (mg)MPO Activity (U/mg tissue)TNF-α Level (pg/mg tissue)
Naive (No TPA)0.02 ± 0.015.2 ± 0.40.5 ± 0.115 ± 3
TPA + Vehicle0.25 ± 0.0515.8 ± 1.28.2 ± 1.5150 ± 25
TPA + this compound (0.1%)0.20 ± 0.0413.1 ± 1.06.5 ± 1.1120 ± 20
TPA + this compound (0.5%)0.14 ± 0.0310.5 ± 0.84.3 ± 0.885 ± 15
TPA + this compound (1%)0.10 ± 0.02 8.2 ± 0.62.8 ± 0.5 50 ± 10
TPA + Dexamethasone (0.1%)0.08 ± 0.02 7.1 ± 0.52.1 ± 0.4 40 ± 8

*p < 0.05, **p < 0.01 compared to TPA + Vehicle. Data are presented as mean ± SEM.

Experimental Workflow Diagram:

TPA_Workflow cluster_prep Preparation cluster_induction Inflammation Induction & Treatment cluster_analysis Endpoint Analysis (24h post-TPA) Animal_Acclimatization Animal Acclimatization (BALB/c mice, 6-8 weeks) TPA_Application Topical TPA Application (Right Ear) Animal_Acclimatization->TPA_Application Compound_Prep Compound Preparation (this compound, Vehicle, Dexamethasone) Treatment_Application Topical Treatment Application (Right Ear) Compound_Prep->Treatment_Application TPA_Application->Treatment_Application Ear_Thickness Measure Ear Thickness Treatment_Application->Ear_Thickness Ear_Weight Measure Ear Punch Weight Ear_Thickness->Ear_Weight Histology Histological Analysis Ear_Weight->Histology MPO_Assay MPO Activity Assay Ear_Weight->MPO_Assay Cytokine_Analysis Cytokine Analysis Ear_Weight->Cytokine_Analysis

Caption: Workflow for TPA-induced dermatitis model.

III. Animal Models for Assessing PPARα Agonist Activity

To investigate the in vivo PPARα agonist activity of this compound, a study in mice measuring the expression of PPARα target genes in the liver is appropriate.

Application Note: In Vivo PPARα Target Gene Expression

This model directly assesses the ability of a compound to activate PPARα in its primary target organ, the liver, leading to the transcriptional regulation of genes involved in lipid metabolism.

Experimental Protocol:

  • Animal Model: Male C57BL/6J mice (8-10 weeks old) are used.

  • Compound Administration:

    • This compound is dissolved in a suitable vehicle (e.g., corn oil).

    • Mice are administered this compound via oral gavage at different doses (e.g., 10, 30, 100 mg/kg).

    • A positive control group is treated with a known PPARα agonist (e.g., fenofibrate, 100 mg/kg).

    • A vehicle control group receives corn oil alone.

  • Tissue Collection:

    • Animals are euthanized at a specific time point after the final dose (e.g., 6 hours).

    • Livers are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Gene Expression Analysis:

    • Total RNA is extracted from the liver tissue.

    • Quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of known PPARα target genes, such as Acox1 (acyl-Coenzyme A oxidase 1), Cpt1a (carnitine palmitoyltransferase 1A), and Pdk4 (pyruvate dehydrogenase kinase 4).

    • Gene expression is normalized to a housekeeping gene (e.g., Gapdh).

Data Presentation: Expected Quantitative Results

Treatment GroupAcox1 mRNA (Fold Change vs. Vehicle)Cpt1a mRNA (Fold Change vs. Vehicle)Pdk4 mRNA (Fold Change vs. Vehicle)
Vehicle1.0 ± 0.21.0 ± 0.31.0 ± 0.2
This compound (10 mg/kg)1.5 ± 0.41.8 ± 0.51.3 ± 0.3
This compound (30 mg/kg)2.8 ± 0.63.5 ± 0.82.5 ± 0.5*
This compound (100 mg/kg)4.5 ± 0.9 5.2 ± 1.14.1 ± 0.7
Fenofibrate (100 mg/kg)6.2 ± 1.37.5 ± 1.5 5.8 ± 1.2

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Signaling Pathway Diagram:

PPARa_Signaling cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Physiological Effects NDG This compound PPARa PPARα NDG->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) Target_Genes Target Gene Transcription (Acox1, Cpt1a, Pdk4) PPRE->Target_Genes Initiates PPARa_RXR->PPRE Binds to Lipid_Metabolism Increased Fatty Acid Oxidation Target_Genes->Lipid_Metabolism Anti_Inflammatory Anti-inflammatory Effects Target_Genes->Anti_Inflammatory

Application Notes and Protocols for the Quantification of N-Decanoylglycine in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Decanoylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid (decanoic acid in this case) and glycine (B1666218). These molecules are normally minor metabolites of fatty acids.[1] Elevated levels of certain acylglycines in urine can be indicative of various fatty acid oxidation disorders.[1] Accurate and robust quantification of this compound in urine is crucial for clinical research, diagnostics, and in understanding the biochemical pathways associated with metabolic disorders. This document provides a detailed protocol for the sample preparation and quantification of this compound in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.

Biochemical Pathway of this compound Biosynthesis

This compound is synthesized through the action of the enzyme Glycine N-acyltransferase (GLYAT).[1] Specifically, for long-chain acyl-CoAs, Glycine N-acyltransferase-like 3 (GLYATL3) is responsible for catalyzing the conjugation of Decanoyl-CoA and glycine to form this compound. This enzymatic reaction is a key step in a detoxification pathway that helps to manage the cellular pool of acyl-CoAs.

This compound Biosynthesis Decanoic_Acid Decanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Decanoic_Acid->Acyl_CoA_Synthetase Decanoyl_CoA Decanoyl-CoA Acyl_CoA_Synthetase->Decanoyl_CoA ATP -> AMP + PPi GLYATL3 Glycine N-acyltransferase-like 3 (GLYATL3) Decanoyl_CoA->GLYATL3 Glycine Glycine Glycine->GLYATL3 N_Decanoylglycine This compound GLYATL3->N_Decanoylglycine CoA CoA GLYATL3->CoA

Biosynthesis of this compound.

Experimental Protocol: Quantification of this compound in Urine by UPLC-MS/MS

This protocol outlines a "dilute-and-shoot" method, which is a rapid and simple approach for the analysis of acylglycines in urine.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Urine collection cups

  • Microcentrifuge tubes

  • Autosampler vials

2. Sample Collection and Storage

  • Collect mid-stream urine samples in sterile containers.

  • Immediately after collection, freeze the urine samples at -20°C or lower to prevent degradation of metabolites.

3. Sample Preparation

  • Thaw frozen urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 90 µL of the urine supernatant with 10 µL of an internal standard working solution (e.g., this compound-d5 in water).

  • Vortex the mixture thoroughly.

  • Transfer the sample to an autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 0-1 min: 2% B; 1-8 min: 2-98% B; 8-9 min: 98% B; 9-9.1 min: 98-2% B; 9.1-10 min: 2% B
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Data Acquisition Multiple Reaction Monitoring (MRM)

5. MRM Transitions (Proposed)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) (Starting Point)
This compound230.276.1 (Glycine moiety)15
This compound-d5 (ISTD)235.281.115

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Urine_Collection Urine Collection and Storage (-20°C) Thaw_Vortex Thaw on Ice and Vortex Urine_Collection->Thaw_Vortex Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Thaw_Vortex->Centrifuge Add_ISTD Add Internal Standard to Supernatant Centrifuge->Add_ISTD Transfer Transfer to Autosampler Vial Add_ISTD->Transfer UPLC_Separation UPLC Separation (C18 Column) Transfer->UPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification

Workflow for this compound Quantification.

Quantitative Data Summary

The concentration of this compound in urine can vary among individuals. The following table summarizes reported concentration ranges in healthy adults. It is recommended that each laboratory establishes its own reference intervals.

Reference Concentration Range (umol/mmol creatinine) Age Group Sample Size Notes
Stanislaus A, Guo K, Li L. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine. Anal Chim Acta. 2012 Oct 31;750:161-72.0.0035–0.0565Adult (25-30)20Samples collected over three consecutive days.
Hobert JA, De Biase I, Yuzyuk T, Pasquali M. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals... Clin Chim Acta. 2021 Dec;523:285-289.Data for various acylglycines, specific range for this compound not individually reported but included in the panel.Not specified5633Large-scale retrospective study.

Disclaimer: This application note is intended for research use only and is not a substitute for validated clinical diagnostic procedures. The provided protocols and parameters are intended as a starting point and should be thoroughly validated by the end-user for their specific application and instrumentation.

References

Application Notes and Protocols for Tracing N-Decanoylglycine Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-decanoylglycine is an N-acyl amino acid, a class of signaling lipids involved in various physiological processes. Understanding its metabolic fate is crucial for elucidating its biological functions and its potential as a therapeutic target. Stable isotope tracing is a powerful technique to delineate metabolic pathways by tracking the incorporation of labeled atoms from a tracer molecule into downstream metabolites. These application notes provide detailed protocols for using stable isotope-labeled precursors to trace the biosynthesis and catabolism of this compound, enabling researchers to quantify its metabolic flux and identify key enzymatic steps.

Biosynthesis of this compound

This compound is synthesized from decanoic acid and glycine (B1666218). The biosynthesis is catalyzed by glycine N-acyltransferase, which couples the activated form of decanoic acid, decanoyl-CoA, with glycine.[1]

Signaling Pathway: Biosynthesis of this compound

Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA Acyl-CoA Synthetase N_Decanoylglycine This compound Decanoyl_CoA->N_Decanoylglycine Glycine N-acyltransferase Glycine Glycine Glycine->N_Decanoylglycine

Caption: Biosynthesis of this compound.

Degradation of this compound

The primary route for the degradation of N-acyl amino acids is hydrolysis. Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the hydrolysis of this compound back to decanoic acid and glycine.[2][3]

Signaling Pathway: Degradation of this compound

N_Decanoylglycine This compound Decanoic_Acid Decanoic Acid N_Decanoylglycine->Decanoic_Acid Fatty Acid Amide Hydrolase (FAAH) Glycine Glycine N_Decanoylglycine->Glycine Fatty Acid Amide Hydrolase (FAAH)

Caption: Degradation of this compound.

Potential Signaling Roles of N-Acyl Amino Acids

While specific signaling pathways for this compound are still under investigation, other N-acyl amides have been shown to modulate intracellular signaling cascades, including calcium mobilization and nitric oxide production. Glycine itself can influence intracellular calcium signaling and is a precursor for metabolites that affect nitric oxide synthase activity.[4][5]

Logical Relationship: Potential Signaling Involvement

N_Decanoylglycine This compound Modulation Modulation of Signaling Pathways N_Decanoylglycine->Modulation Ca_Signaling Intracellular Calcium Signaling Modulation->Ca_Signaling NO_Production Nitric Oxide Production Modulation->NO_Production

Caption: Potential Signaling Roles.

Experimental Protocols

Experimental Workflow: Stable Isotope Tracing of this compound Metabolism

Start Start: Cell Culture/Animal Model Labeling Introduce Stable Isotope-Labeled Precursor (e.g., ¹³C-Decanoic Acid or ¹⁵N-Glycine) Start->Labeling Incubation Incubation/Metabolic Labeling Period Labeling->Incubation Quenching Quench Metabolism (e.g., Cold Methanol) Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing

References

Application Notes and Protocols for In Vitro Enzymatic Assay of Glycine N-Acyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycine (B1666218) N-acyltransferase (GLYAT) is a mitochondrial enzyme that plays a crucial role in the detoxification of xenobiotic and endogenous carboxylic acids.[1][2] It catalyzes the conjugation of glycine to various acyl-CoA substrates, forming N-acylglycines that are subsequently excreted.[1] The primary reaction involves the formation of hippurate (N-benzoylglycine) from glycine and benzoyl-CoA.[1] This enzymatic activity is medically relevant for the treatment of organic acidemias and hyperammonemia.[1] The following application note provides a detailed protocol for an in vitro enzymatic assay of GLYAT, along with data on its substrate specificity and known inhibitors.

Principle of the Assay

The activity of Glycine N-acyltransferase is determined by monitoring the rate of Coenzyme A (CoA-SH) release during the N-acylation of glycine. The free sulfhydryl group of the released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be measured spectrophotometrically at 412 nm.[1][3]

Enzymatic Reaction

GLYAT Enzymatic Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Acyl-CoA Acyl-CoA GLYAT GLYAT Acyl-CoA->GLYAT Glycine Glycine Glycine->GLYAT N-Acylglycine N-Acylglycine GLYAT->N-Acylglycine CoA-SH CoA-SH GLYAT->CoA-SH

Caption: The enzymatic reaction catalyzed by Glycine N-acyltransferase (GLYAT).

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified recombinant Glycine N-acyltransferase (e.g., mouse or human)[1][3]

  • Buffer: Tris-HCl buffer (300 mM, pH 8.0)[1]

  • Substrates:

    • Glycine solution (stock concentration: 1 M)

    • Benzoyl-CoA solution (stock concentration: 10 mM)

    • Other acyl-CoA substrates for specificity studies (e.g., Butyryl-CoA, Hexanoyl-CoA, Acetyl-CoA)

  • Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in buffer)

  • Instrumentation: UV/Vis spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

  • Consumables: 96-well microplates, pipette tips, microcentrifuge tubes.

Assay Workflow

GLYAT Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reagent Mix: - Tris-HCl Buffer (pH 8.0) - DTNB B Add Glycine and GLYAT Enzyme to wells A->B Step 1 C Initiate reaction by adding Acyl-CoA B->C Step 2 D Incubate at 37°C C->D Step 3 E Measure absorbance at 412 nm over time D->E Step 4 F Calculate initial reaction rates E->F Step 5 G Determine kinetic parameters (Km, Vmax) F->G Step 6

Caption: A generalized workflow for the in vitro GLYAT enzymatic assay.

Detailed Assay Protocol
  • Reagent Preparation:

    • Prepare a fresh 150 µM DTNB working solution in 300 mM Tris-HCl, pH 8.0.[1]

    • Prepare serial dilutions of glycine and benzoyl-CoA in the assay buffer to determine kinetic parameters.

  • Assay Procedure (96-well plate format):

    • The final assay volume is typically 200 µL.[3]

    • To each well, add the following components in order:

      • Tris-HCl buffer (pH 8.0) with 150 µM DTNB.[1]

      • Glycine to the desired final concentration (e.g., for Km determination, vary from 1-200 mM).[3]

      • Purified GLYAT enzyme (e.g., 2 µg).[3]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding benzoyl-CoA to the desired final concentration (e.g., for Km determination, vary from 20-200 µM).[3]

    • Immediately start monitoring the increase in absorbance at 412 nm at 37°C for 20 minutes, taking readings every 30-60 seconds.[3]

  • Data Analysis:

    • Calculate the rate of reaction (initial velocity, V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for TNB at 412 nm is 13,600 M⁻¹cm⁻¹.[1]

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation (or a suitable model for cooperative binding if observed) to determine the kinetic parameters (Km, Vmax, kcat).[3]

Data Presentation

Substrate Specificity of Mouse GLYAT

The following table summarizes the apparent steady-state kinetic constants for various amino acceptor substrates with mouse GLYAT (mGLYAT), with glycine concentration fixed at 100 mM.[1]

Amino Acceptor Substrate(kcat/Km)app (M⁻¹s⁻¹)
Benzoyl-CoA(4.5 ± 0.27) x 10⁵
Butyryl-CoA(1.1 ± 0.04) x 10⁴
Hexanoyl-CoA(1.4 ± 0.07) x 10³
Acetyl-CoA(1.1 ± 0.05) x 10³

Data adapted from G.M. Poco et al. (2016).[1]

Kinetic Parameters for Human GLYAT Variants

Kinetic parameters for different human GLYAT (hGLYAT) haplotypes were determined, revealing cooperative substrate binding. The data was fitted to a two-substrate Hill equation.[3]

hGLYAT Haplotypes0.5,benz (µM)kcat (% of reference)
156Asn > Ser (Reference)96.6100%
17Ser > Thr, 156Asn > Ser11873%
156Asn > Ser, 199Arg > Cys61.29.8%

s0.5,benz represents the benzoyl-CoA concentration at half-maximal velocity. Data adapted from L.B. Schutte et al. (2021).[3][4]

Inhibitor Profile

While specific inhibitors of GLYAT are not extensively documented in the provided search results, some compounds have been shown to inhibit its activity.

CompoundEffect on mGLYATIC₅₀ (µM)
Oleoyl-CoAInhibitor21
L-AlanineLow-affinity inhibitor-
L-SerineLow-affinity inhibitor-
EthanolamineLow-affinity inhibitor-
β-alanineLow-affinity inhibitor-

Oleoyl-CoA was found to be an inhibitor but not a substrate for mGLYAT. Other glycine analogs showed low-affinity inhibition.[1]

Conclusion

The provided protocol offers a robust and sensitive method for measuring the in vitro enzymatic activity of Glycine N-acyltransferase. The DTNB-based colorimetric assay is straightforward and suitable for high-throughput screening of potential inhibitors or for characterizing the kinetic properties of the enzyme. The data presented highlights the enzyme's preference for benzoyl-CoA and the impact of genetic variants on its catalytic efficiency. These application notes serve as a comprehensive guide for researchers investigating the role of GLYAT in metabolism and drug development.

References

Application Notes and Protocols for N-Decanoylglycine Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature did not yield specific studies detailing the administration of N-Decanoylglycine in rodent models. The following application notes and protocols are proposed based on established methodologies for structurally related N-acyl glycines, such as N-oleoylglycine and N-acetylglycine. These guidelines are intended to serve as a starting point for researchers and should be adapted and optimized as part of a formal study design.

Introduction

This compound is a member of the N-acyl-alpha amino acid family of organic compounds.[1][2][3] While direct in vivo studies on this compound are not currently available, related N-acyl glycines have demonstrated potential therapeutic effects, including neuroprotection and analgesia in rodent models of chronic pain and traumatic brain injury.[4][5] Specifically, N-oleoylglycine has been shown to ameliorate behavioral alterations in a mouse model of mild traumatic brain injury.[4] Furthermore, other acyl-glycine inhibitors have been investigated for their analgesic properties.[5]

These application notes provide a proposed framework for the in vivo administration of this compound in rodent models to investigate its potential physiological and pharmacological effects.

Proposed Experimental Protocols

The following protocols are adapted from studies on related compounds and general best practices for rodent research.

Animal Models and Housing
  • Species and Strain: Sprague-Dawley rats or C57BL/6 mice are commonly used in toxicological and pharmacological studies and are recommended as starting models.[6]

  • Age and Weight: Young adult animals (e.g., 8-10 weeks old) are typically used. The weight will vary by species and age.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Standard cage enrichment should be provided.

This compound Formulation
  • Vehicle Selection: A common vehicle for lipophilic compounds like N-acyl glycines is a mixture of saline, polyethylene (B3416737) glycol (PEG), and a surfactant such as Tween 80 or Cremophor EL. A typical formulation might consist of 5% DMSO, 5% Cremophor EL, and 90% sterile saline. The final concentration of the vehicle components should be carefully considered to avoid toxicity.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in the organic solvent component of the vehicle (e.g., DMSO).

    • Add the surfactant and vortex thoroughly to ensure a homogenous mixture.

    • Add the aqueous component (e.g., saline) dropwise while continuously vortexing to prevent precipitation of the compound.

    • The final solution should be clear and free of visible precipitates. Prepare fresh daily.

Administration
  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in preclinical studies.[4] Oral gavage (p.o.) can also be considered to assess oral bioavailability.

  • Procedure for Intraperitoneal (i.p.) Injection:

    • Restrain the animal appropriately. For mice, this can often be done by a single person. Rats may require two individuals.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Use a sterile needle of an appropriate gauge (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

    • Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.

    • Inject the formulated this compound solution slowly.

    • Withdraw the needle and return the animal to its cage. Monitor for any immediate adverse reactions.

  • Volume of Administration: The volume administered should be based on the animal's body weight. Typical maximum volumes are 10 mL/kg for mice and 5 mL/kg for rats for intraperitoneal injections.

Proposed Dose-Ranging Study Design

A dose-ranging study is crucial to determine the optimal therapeutic window and to identify any potential toxicity.

  • Groups:

    • Vehicle control

    • This compound (low dose, e.g., 10 mg/kg)

    • This compound (medium dose, e.g., 50 mg/kg)

    • This compound (high dose, e.g., 100 mg/kg)

  • Frequency and Duration: Daily administration for a period of 14 days is a common paradigm in studies of related compounds.[4]

  • Monitoring: Animals should be monitored daily for clinical signs of toxicity, including changes in body weight, food and water intake, and general behavior.

Quantitative Data Summary (Hypothetical)

The following table provides a template for summarizing quantitative data from a proposed 14-day dose-ranging study of this compound in a rodent model of neuroinflammation. The data presented are for illustrative purposes only and are based on potential outcomes for a neuroprotective agent.

Group (n=8 per group)Dose (mg/kg/day, i.p.)Change in Body Weight (Day 14 vs. Day 0)Motor Function Score (Arbitrary Units, Day 14)Inflammatory Cytokine Level (e.g., TNF-α in brain tissue, pg/mg protein)
Vehicle Control0+ 5.2 ± 1.5 g2.5 ± 0.8150.3 ± 25.1
This compound10+ 4.9 ± 1.8 g3.1 ± 0.6125.7 ± 20.9
This compound50+ 5.5 ± 1.3 g4.5 ± 0.585.2 ± 15.3
This compound100+ 5.1 ± 1.6 g4.8 ± 0.470.6 ± 12.8

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Visualization of Potential Signaling Pathway

Given the anti-inflammatory effects observed with related compounds, this compound may modulate inflammatory signaling pathways. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_nucleus Nucleus receptor Cell Surface Receptor (e.g., TLR4) signaling_complex Signaling Complex receptor->signaling_complex Inflammatory Stimulus ikb_kinase IKK Complex signaling_complex->ikb_kinase n_decanoylglycine This compound (Hypothesized) n_decanoylglycine->ikb_kinase Inhibits? ikb IκB ikb_kinase->ikb Phosphorylates nf_kb NF-κB (p65/p50) ikb->nf_kb Sequesters in Cytoplasm nucleus Nucleus nf_kb->nucleus Translocates inflammatory_genes Inflammatory Gene Transcription

Hypothesized NF-κB Signaling Pathway Modulation

Conclusion

The provided application notes and protocols offer a comprehensive, albeit proposed, framework for initiating in vivo rodent studies with this compound. Researchers should conduct thorough dose-finding and toxicity studies as a preliminary step. The methodologies outlined, which are based on studies of similar N-acyl glycines, provide a solid foundation for investigating the potential therapeutic effects of this compound. As with any novel compound, careful observation and adherence to ethical guidelines for animal research are paramount.

References

Troubleshooting & Optimization

Technical Support Center: N-Decanoylglycine Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Decanoylglycine. Here, you will find detailed information on improving its solubility in aqueous buffers, experimental protocols, and insights into its biological signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an N-acyl-alpha amino acid, a class of endogenous signaling molecules.[1] Its structure, comprising a ten-carbon acyl chain attached to a glycine (B1666218) molecule, gives it an amphiphilic nature with a hydrophobic tail and a hydrophilic head. This duality leads to limited solubility in aqueous solutions, with a predicted water solubility of approximately 0.16 g/L.[2][3] This poor solubility can present challenges in preparing solutions for in vitro and in vivo experiments, potentially leading to precipitation and inaccurate results.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₂₃NO₃[4]
Molecular Weight229.32 g/mol [4]
Predicted Water Solubility0.16 g/L (0.16 mg/mL)[2][3]
pKa (Strongest Acidic)4.05[5]
Physical StateSolid[6]

The acidic pKa of 4.05 indicates that this compound's solubility is pH-dependent. At pH values above 4.05, the carboxylic acid group will be deprotonated, increasing its polarity and, consequently, its solubility in aqueous buffers.[7]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound in aqueous buffers.

Issue 1: this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4).

  • Possible Cause: The concentration you are trying to achieve exceeds the aqueous solubility limit of this compound.

  • Troubleshooting Steps:

    • pH Adjustment: Since the pKa of this compound is approximately 4.05, its solubility will increase at a higher pH. Consider using a buffer with a pH of 8.0 or higher for initial dissolution to prepare a concentrated stock solution. You can then neutralize the pH for your experiment, but be mindful of potential precipitation.

    • Use of a Co-solvent (for stock solution preparation): For many biological experiments, a common practice is to first dissolve the compound in an organic solvent and then dilute it into the aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a widely used co-solvent for this purpose.[5][8]

    • Incorporate a Surfactant: Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate them.[9] Non-ionic surfactants like Tween 80 (Polysorbate 80) are commonly used in cell culture applications at low, non-toxic concentrations.[10][11]

Issue 2: My this compound solution, initially clear, becomes cloudy or shows precipitation over time.

  • Possible Cause: The solution is supersaturated and thermodynamically unstable, or the compound is degrading.

  • Troubleshooting Steps:

    • Sonication: Use a bath sonicator to break up any small, undissolved particles and aid in dissolution.

    • Gentle Heating: Gently warming the solution (e.g., to 37°C) can increase solubility. However, be cautious as excessive heat may degrade the compound.

    • Storage Conditions: Store stock solutions at -20°C or -80°C to minimize degradation and precipitation over time. When using, allow the stock solution to come to room temperature before opening to prevent condensation.

Issue 3: After diluting my DMSO stock solution into an aqueous buffer, the this compound precipitates.

  • Possible Cause: The final concentration of DMSO in the aqueous solution is too low to maintain solubility, or the rapid change in solvent polarity is causing the compound to crash out of solution.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells (typically >0.5%), a minimal amount is often necessary to maintain the solubility of hydrophobic compounds. Aim for a final DMSO concentration of 0.1% or lower in your final working solution, but you may need to test a range to find the optimal balance between solubility and cell viability.[12]

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock into your aqueous buffer. This gradual change in solvent polarity can help prevent precipitation.[5]

    • Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, ensure the buffer is being vigorously vortexed or stirred to promote rapid and uniform mixing.[8]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath sonicator (optional)

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Bring the vial of this compound and the DMSO to room temperature.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mg/mL or 43.6 mM).

  • Add the calculated volume of DMSO to the vial containing the this compound.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is fully dissolved.

  • If the compound does not fully dissolve, place the vial in a water bath sonicator for 10-15 minutes.

  • For difficult-to-dissolve compounds, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can be attempted.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Improving this compound Solubility in Aqueous Buffer using Tween 80

This protocol provides a method for increasing the solubility of this compound in an aqueous buffer for applications like cell culture.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Tween 80 (Polysorbate 80)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare a stock solution of Tween 80 (e.g., 10% in water).

  • To your aqueous buffer, add Tween 80 to a final concentration that is compatible with your experimental system (typically 0.01% to 0.1%).

  • Weigh the desired amount of this compound and add it to the buffer containing Tween 80.

  • Vortex vigorously for several minutes. A magnetic stirrer can be used for larger volumes.

  • If complete dissolution is not achieved, gentle warming and/or sonication can be applied as described in the previous protocol.

  • Visually inspect the solution for clarity. The concentration at which the solution remains clear is the approximate solubility limit under these conditions.

Signaling Pathways and Experimental Workflows

This compound is recognized as a signaling molecule that can interact with several cellular targets. Below are diagrams illustrating its known signaling interactions and a general workflow for its use in cell-based assays.

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell-Based Assay stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) working Prepare Working Solution (Dilute stock in buffer/media) stock->working Serial Dilution treatment Treat Cells with This compound working->treatment cells Culture Cells cells->treatment incubation Incubate for Desired Time treatment->incubation analysis Analyze Cellular Response incubation->analysis

Experimental workflow for using this compound in cell-based assays.

This compound has been shown to interact with GPR18, T-type calcium channels, and the GLYT2 glycine transporter.

signaling_pathways cluster_gpr18 GPR18 Pathway cluster_channels_transporters Ion Channel and Transporter Inhibition NDG This compound GPR18 GPR18 NDG->GPR18 Agonist T_type T-type Ca²⁺ Channels NDG->T_type Inhibitor GLYT2 GLYT2 Transporter NDG->GLYT2 Inhibitor G_protein Gαi/o or Gαq Protein GPR18->G_protein activates PLC Phospholipase C G_protein->PLC activates ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase ERK_phos ↑ ERK1/2 Phosphorylation ERK_pathway->ERK_phos Ca_influx ↓ Ca²⁺ Influx T_type->Ca_influx Gly_reuptake ↓ Glycine Reuptake GLYT2->Gly_reuptake

Signaling interactions of this compound.

GPR18 Signaling: this compound acts as an agonist for the G protein-coupled receptor 18 (GPR18).[2] Activation of GPR18 can lead to the mobilization of intracellular calcium and the phosphorylation of ERK1/2, suggesting coupling to Gαq and/or Gαi/o proteins.[2]

T-type Calcium Channel Inhibition: this compound has been shown to inhibit T-type calcium channels, which would lead to a decrease in calcium influx upon channel activation.[13]

GLYT2 Inhibition: this compound acts as a non-competitive inhibitor of the glycine transporter 2 (GLYT2), leading to reduced reuptake of glycine from the synaptic cleft.[14][15]

References

Technical Support Center: Ensuring the Stability of N-Decanoylglycine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Decanoylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in biological samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample collection, processing, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound degradation in biological samples?

A1: this compound, like other N-acyl amino acids, is susceptible to degradation primarily through enzymatic hydrolysis. The amide bond linking the decanoic acid and glycine (B1666218) moieties can be cleaved by various hydrolases present in biological matrices such as plasma, serum, and tissue homogenates. Key enzymes implicated in the degradation of similar N-acyl amides include fatty acid amide hydrolase (FAAH) and other serine hydrolases and carboxylesterases. Additionally, chemical instability can be influenced by factors such as pH and temperature during sample handling and storage.

Q2: What are the immediate steps I should take after collecting blood samples to prevent this compound degradation?

A2: Immediate action upon blood collection is critical. It is recommended to collect whole blood in tubes containing an anticoagulant, preferably K2EDTA. To inhibit enzymatic activity, a serine hydrolase inhibitor should be added immediately. A common and effective inhibitor is 4-(2-aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF). The sample should then be placed on ice and centrifuged at a low temperature (e.g., 4°C) as soon as possible to separate the plasma.

Q3: What are the optimal long-term storage conditions for samples containing this compound?

A3: For long-term stability, plasma or other biological samples should be stored at ultra-low temperatures, ideally at -80°C.[1] Storage at -20°C may be suitable for shorter periods, but -80°C is recommended to minimize enzymatic activity and chemical degradation over extended durations. It is also crucial to minimize the number of freeze-thaw cycles, as these can accelerate the degradation of lipids and other small molecules.[2] Aliquoting samples into smaller volumes for single-use is a highly recommended practice.

Q4: Can I use a general protease inhibitor cocktail to stabilize this compound?

A4: While a broad-spectrum protease inhibitor cocktail may offer some protection, it is more effective to use an inhibitor that specifically targets serine hydrolases, the primary class of enzymes responsible for the degradation of N-acyl amides.[3][4] Inhibitors such as AEBSF and phenylmethylsulfonyl fluoride (PMSF) are more targeted and have been shown to be effective in stabilizing similar acylated molecules in plasma.[3][4][5]

Troubleshooting Guides

Issue 1: Low or undetectable levels of this compound in samples.
Possible Cause Troubleshooting Step
Enzymatic Degradation During Collection/Processing 1. Immediately add a serine hydrolase inhibitor (e.g., AEBSF to a final concentration of 1-2 mg/mL) to the blood collection tube.[4] 2. Keep samples on ice at all times during processing. 3. Centrifuge samples at 4°C within 30 minutes of collection.
Degradation During Storage 1. Ensure samples are stored at -80°C for long-term storage. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]
Suboptimal Sample Collection Tube Use K2EDTA tubes as the anticoagulant of choice. Avoid heparin if possible, as it may interfere with some downstream applications, although its direct effect on this compound stability is not well-documented.
Issue 2: High variability in this compound concentrations between replicate samples.
Possible Cause Troubleshooting Step
Inconsistent Sample Handling 1. Standardize the time between sample collection, addition of inhibitor, and centrifugation for all samples. 2. Ensure uniform mixing of the inhibitor with the sample.
Matrix Effects in LC-MS/MS Analysis 1. Use a stable isotope-labeled internal standard for this compound to normalize for variations in extraction efficiency and matrix effects. 2. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. 3. Adjust chromatographic conditions to separate this compound from co-eluting matrix components.
Freeze-Thaw Cycles Minimize freeze-thaw cycles to no more than one or two. Analyze samples immediately after thawing.[2]

Quantitative Data Summary

The stability of this compound is influenced by storage temperature and the presence of enzyme inhibitors. While specific quantitative data for this compound is limited, data from similar acylated molecules provide valuable insights.

Table 1: Stability of Acyl-Peptides/Amides under Different Conditions

CompoundMatrixStorage ConditionInhibitorStability/RecoveryReference
AcylghrelinHuman PlasmaRoom TemperatureNone~50% degradation within 45-60 mins[3][5]
AcylghrelinHuman PlasmaRoom TemperatureAEBSFNo detectable loss[3][5]
Various LipidsMouse PlasmaAmbient TemperatureNoneSignificant degradation within 4 hours[4]
Various LipidsMouse PlasmaAmbient TemperaturePMSFStabilized against degradation[4]
Various MetabolitesHuman Plasma-80°CNot specified55 out of 111 metabolites remained stable over 5 years[1]

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation for this compound Analysis

Materials:

  • Blood collection tubes with K2EDTA as anticoagulant.

  • 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) solution (e.g., 100 mg/mL in water).

  • Pipettes and sterile tips.

  • Refrigerated centrifuge.

  • Cryovials for plasma storage.

  • Ice bucket.

Procedure:

  • Immediately after drawing blood into a K2EDTA tube, add AEBSF to a final concentration of 1-2 mg/mL.[4] For a 4 mL blood collection, this would be 40-80 µL of a 100 mg/mL AEBSF stock solution.

  • Gently invert the tube 8-10 times to ensure thorough mixing of the inhibitor.

  • Place the tube immediately on ice.

  • Within 30 minutes of collection, centrifuge the blood sample at 1,500-2,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquot the plasma into pre-labeled cryovials.

  • Immediately store the plasma aliquots at -80°C until analysis.

Visualizations

This compound Degradation and Prevention Workflow

This compound Degradation and Prevention Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_degradation Potential Degradation Pathway A Whole Blood Collection (K2EDTA tube) B Immediate Addition of Serine Hydrolase Inhibitor (e.g., AEBSF) A->B C Immediate Cooling (Place on ice) B->C Inhibition of Enzymatic Activity D Centrifugation at 4°C C->D E Plasma Separation D->E F Aliquoting into Single-Use Vials E->F G Long-term Storage at -80°C F->G H This compound (Intact) I Enzymatic Hydrolysis (Serine Hydrolases, e.g., FAAH) H->I J Decanoic Acid + Glycine (Degradation Products) I->J

Caption: Workflow for preventing this compound degradation in blood samples.

Potential Signaling Mechanism of N-Acyl Glycines

Hypothesized Signaling Pathway of N-Acyl Glycines cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A This compound B G-Protein Coupled Receptor (GPCR) A->B Binding C G-Protein Activation B->C Activation D Second Messenger (e.g., cAMP, IP3) C->D E Downstream Signaling Cascade D->E F Cellular Response (e.g., Modulation of Neuronal Activity) E->F

Caption: A potential signaling pathway for N-acyl glycines via G-protein coupled receptors.

References

Technical Support Center: N-Decanoylglycine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for N-Decanoylglycine analysis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Q1: What are the expected precursor ions for this compound in positive and negative ionization modes?

A1: Based on its molecular weight (Monoisotopic Mass: 229.1678 Da), the expected precursor ions for this compound are:

  • Positive Ion Mode: The most common adduct is the protonated molecule [M+H]⁺, which would have an m/z of 230.1751 . Other possible adducts include the sodium [M+Na]⁺ (m/z 252.1570) and potassium [M+K]⁺ (m/z 268.1310) adducts. The formation of these adducts depends on the mobile phase composition and the cleanliness of the system.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ is the expected precursor ion, with an m/z of 228.1605 .

Q2: What are the typical MRM transitions and collision energies for N-acylglycines?

A2: Multiple Reaction Monitoring (MRM) is commonly used for the quantification of N-acylglycines. While specific values for this compound should be empirically determined, data from closely related N-acylglycines, such as N-Octanoylglycine, can provide a good starting point. The primary fragmentation pathway for N-acylglycines involves the cleavage of the amide bond, resulting in a product ion corresponding to the glycine (B1666218) fragment.

For a detailed breakdown of potential MRM transitions, please refer to the Quantitative Data Summary table below. A common product ion for many N-acylglycines corresponds to the glycine fragment, which has an m/z of 74 in negative mode.

Q3: I am observing a weak or no signal for this compound. What are the potential causes and solutions?

A3: Low sensitivity can arise from several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:

  • Suboptimal Ionization Parameters:

    • Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizing and drying gas). These parameters can significantly impact ionization efficiency.

  • Inefficient Sample Extraction:

    • Solution: this compound is a moderately nonpolar molecule. Ensure your sample preparation method, such as protein precipitation or liquid-liquid extraction, is appropriate for this type of analyte. Using a stable isotope-labeled internal standard (e.g., this compound-d5) can help correct for extraction inefficiencies and matrix effects.[1]

  • Matrix Effects:

    • Solution: Biological matrices can suppress the ionization of the target analyte. To mitigate this, you can dilute the sample, improve the sample cleanup procedure, or use a matrix-matched calibration curve. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.

  • Inappropriate Mobile Phase:

    • Solution: For positive mode, ensure the mobile phase contains a source of protons, such as 0.1% formic acid. For negative mode, a mobile phase with a slightly basic pH or a modifier that facilitates deprotonation may be beneficial, though many N-acylglycines ionize well in standard reversed-phase mobile phases with a small amount of acid.

Q4: My chromatographic peak for this compound is showing significant tailing or fronting. How can I improve the peak shape?

A4: Poor peak shape can compromise quantification and resolution. Here are some troubleshooting tips:

  • Column Overload:

    • Solution: Inject a serial dilution of your sample to see if the peak shape improves at lower concentrations. If so, you may be overloading the analytical column.

  • Secondary Interactions:

    • Solution: The free carboxylic acid group on this compound can interact with active sites on the column stationary phase or with metal components in the LC system, leading to peak tailing. Using a high-purity, end-capped C18 column is recommended. The addition of a small amount of a chelating agent like EDTA to the mobile phase can sometimes help if metal contamination is suspected.

  • Mismatch between Injection Solvent and Mobile Phase:

    • Solution: Ensure that the solvent used to dissolve your sample is not significantly stronger than the initial mobile phase of your gradient. A strong injection solvent can cause peak distortion, particularly fronting.

  • Mobile Phase pH:

    • Solution: The pH of the mobile phase can affect the ionization state of the carboxylic acid group. While typically analyzed at low pH, experimenting with slight adjustments to the mobile phase pH (while staying within the column's stable range) may improve peak shape.

Q5: I am observing multiple peaks for this compound. What could be the cause?

A5: The appearance of multiple peaks can be due to several factors:

  • Isomers: Ensure that there are no isomeric compounds present in your sample that could be co-eluting with this compound.

  • In-source Fragmentation: If the source conditions are too harsh (e.g., excessively high temperature or voltage), the molecule can fragment in the ion source before entering the mass analyzer. This can lead to the appearance of fragment ions as precursor ions in your MS1 scan.

    • Solution: Reduce the source temperature and capillary voltage to the minimum required for good sensitivity.

  • Carryover:

    • Solution: Inject a blank solvent after a high-concentration sample to check for carryover. If a peak is observed in the blank, improve the wash method for your autosampler.

Quantitative Data Summary

The following table summarizes key mass spectrometry parameters for N-acylglycines. The values for this compound are predicted based on its chemical structure and data from closely related analogs. It is crucial to empirically optimize these parameters on your specific instrument.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Putative Fragmentation
This compound Positive230.1876.04[M+H-C₁₀H₁₉O]⁺
230.18156.13[M+H-C₂H₃NO₂]⁺
Negative228.1674.02[M-H-C₁₀H₁₈O]⁻
N-Octanoylglycine (Analog)Positive202.176.1Not Specified
Negative200.174.1Not Specified

Experimental Protocols

A detailed methodology for the analysis of N-acylglycines in biological matrices is provided below. This protocol is a general guideline and may require modification for specific applications and instrumentation.

Sample Preparation (Plasma)

  • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., this compound-d5 at 1 µM).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]

Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of N-acylglycines.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI), positive and/or negative mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Source Parameters: These should be optimized for the specific instrument but typical starting points are:

    • Capillary Voltage: 3.0 - 4.5 kV

    • Source Temperature: 120 - 150°C

    • Desolvation/Drying Gas Temperature: 350 - 450°C

    • Nebulizing Gas Flow: Instrument dependent

    • Drying Gas Flow: Instrument dependent

Visualizations

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway precursor This compound [M+H]⁺ m/z 230.18 fragment1 Glycine Fragment [C₂H₄NO₂]⁺ m/z 76.04 precursor->fragment1 CID fragment2 Decanoyl Fragment [C₁₀H₁₉O]⁺ m/z 156.13 precursor->fragment2 CID neutral_loss1 Neutral Loss (Decanoyl group) neutral_loss2 Neutral Loss (Glycine group)

Caption: Putative fragmentation of this compound in positive ESI.

References

Technical Support Center: N-Decanoylglycine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-Decanoylglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is an N-acylglycine, a class of lipid signaling molecules. It is formed through the conjugation of decanoic acid (a medium-chain fatty acid) with glycine. The accurate quantification of this compound is crucial as elevated levels in biological fluids like urine and plasma can be indicative of certain inborn errors of metabolism, particularly fatty acid oxidation disorders.

Q2: What are the most common sources of interference in this compound HPLC analysis?

The most common interferences in the HPLC analysis of this compound can be categorized as follows:

  • Endogenous Interferences: These are compounds naturally present in the biological matrix (e.g., plasma, urine) that may have similar chemical properties to this compound and co-elute from the HPLC column. Other N-acylglycines with similar chain lengths (e.g., N-Octanoylglycine, N-Dodecanoylglycine) are primary candidates for co-elution.

  • Exogenous Interferences: These are contaminants introduced during sample collection, preparation, or analysis. A notable example is oleamide , a common slip agent in plastic laboratory consumables (e.g., pipette tips, microcentrifuge tubes), which can leach into samples and interfere with the analysis of fatty acid amides.[1][2]

  • Matrix Effects: In LC-MS/MS analysis, components of the biological matrix can co-elute with this compound and affect its ionization efficiency in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[3]

  • Isobaric Interferences: These are compounds that have the same nominal mass as this compound and can interfere with its detection by mass spectrometry if not chromatographically separated.

Q3: How can I minimize matrix effects in my this compound analysis?

Minimizing matrix effects is critical for accurate quantification. Here are some effective strategies:

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) to clean up the sample and remove a significant portion of the interfering matrix components.[4]

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., this compound-d5) that co-elutes with the analyte. This helps to correct for variations in sample recovery and matrix-induced ionization changes.

  • Chromatographic Separation: Optimize the HPLC method to achieve good separation of this compound from the bulk of the matrix components.

  • Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the sensitivity of the assay.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Sample Solvent Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
Column Contamination Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replace the guard column or the analytical column.
Secondary Interactions with Silanols Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.
Dead Volume in the System Check all fittings and connections for leaks or improper installation. Use tubing with the smallest possible inner diameter.
Problem 2: Inconsistent Retention Times

Possible Causes & Solutions

CauseSolution
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a high-quality HPLC pump.
Column Temperature Variations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Leaks in the System Inspect the HPLC system for any leaks, from the pump to the detector.
Changes in Mobile Phase pH Prepare buffers carefully and ensure their stability over time.
Problem 3: Extraneous Peaks (Ghost Peaks or Contamination)

Possible Causes & Solutions

CauseSolution
Contaminated Mobile Phase or Solvents Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.
Leaching from Plasticware (e.g., Oleamide) Use glass or polypropylene (B1209903) labware whenever possible. Run a "blank" injection of your sample solvent that has been processed through the same sample preparation steps to identify potential contaminants.[1][2]
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
Sample Degradation Store samples appropriately (e.g., at -80°C) and minimize freeze-thaw cycles.

Data Presentation: Potential Interferences in this compound Analysis

The following table summarizes potential endogenous interferences and their expected retention behavior relative to this compound in reversed-phase HPLC. In reversed-phase chromatography, retention time generally increases with the length of the non-polar alkyl chain.

CompoundStructureAcyl Chain LengthExpected Retention Time Relative to this compound
N-OctanoylglycineC8H15NO3C8Shorter
This compound C12H23NO3 C10 -
N-DodecanoylglycineC14H27NO3C12Longer
DecanamideC10H21NOC10Shorter (more polar amide head group)
OleamideC18H35NOC18 (unsaturated)Longer

Experimental Protocols

Protocol 1: Sample Preparation for N-Acylglycine Analysis from Plasma

This protocol is adapted from a method for the quantification of a panel of N-acylglycines.[3]

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Protein Precipitation:

    • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d5).

    • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Analysis of N-Acylglycines

This is a general method that can be optimized for this compound.

  • HPLC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • This compound: Q1: 230.2 m/z -> Q3: 76.1 m/z (quantifier), Q1: 230.2 m/z -> Q3: 156.1 m/z (qualifier).

    • Internal Standard (this compound-d5): Q1: 235.2 m/z -> Q3: 76.1 m/z.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound-d5) & Acetonitrile plasma->add_is precipitate Protein Precipitation (Vortex) add_is->precipitate centrifuge Centrifugation (14,000 x g, 10 min, 4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc UPLC/HPLC (C18 Column) supernatant->hplc ms Tandem Mass Spectrometer (ESI+, MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for this compound analysis.

metabolic_pathway cluster_fatty_acid_metabolism Mitochondrial Fatty Acid Metabolism cluster_glycine_conjugation Glycine Conjugation Pathway enzyme enzyme DecanoicAcid Decanoic Acid (C10) DecanoylCoA Decanoyl-CoA DecanoicAcid->DecanoylCoA Acyl-CoA Synthetase NDecanoylglycine This compound DecanoylCoA->NDecanoylglycine GLYAT Glycine N-acyltransferase (GLYAT) Glycine Glycine Glycine->NDecanoylglycine

Caption: Biosynthesis pathway of this compound.

troubleshooting_logic decision decision issue issue solution solution start Start Troubleshooting peak_issue Identify Peak Problem start->peak_issue decision_shape decision_shape peak_issue->decision_shape Peak Shape? decision_rt decision_rt peak_issue->decision_rt Retention Time? decision_extra decision_extra peak_issue->decision_extra Extra Peaks? issue_tailing issue_tailing decision_shape->issue_tailing Tailing/ Fronting issue_inconsistent issue_inconsistent decision_rt->issue_inconsistent Inconsistent issue_ghost issue_ghost decision_extra->issue_ghost Ghost Peaks solution_overload Dilute Sample issue_tailing->solution_overload Check Concentration solution_solvent Use Weaker Solvent issue_tailing->solution_solvent Check Solvent solution_mobile_phase Prepare Fresh issue_inconsistent->solution_mobile_phase Check Mobile Phase solution_temp Use Column Oven issue_inconsistent->solution_temp Check Temperature solution_contamination Use High-Purity Reagents & Glassware issue_ghost->solution_contamination Check Solvents/ Labware solution_carryover Implement Needle Wash issue_ghost->solution_carryover Check Carryover

Caption: Troubleshooting logic for common HPLC issues.

References

N-Decanoylglycine stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and storage of N-Decanoylglycine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an N-acylglycine, which consists of a C-10 fatty acid (decanoic acid) linked to the amino acid glycine (B1666218) via an amide bond. These molecules are part of a larger class of bioactive lipids known as N-acyl amino acids. They are studied for their roles in various physiological processes and have potential applications in drug development.

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound is primarily influenced by pH, temperature, and light exposure. The amide bond in the molecule is susceptible to hydrolysis, particularly under acidic or basic conditions.

Q3: How should I store this compound to ensure its stability?

For optimal stability, this compound should be stored at 2-8°C.[1] It is also advisable to protect it from light and moisture. For long-term storage, keeping it in a tightly sealed container in a refrigerator is recommended.

Q4: What are the expected degradation products of this compound?

The primary degradation product of this compound is expected to be decanoic acid and glycine, resulting from the hydrolysis of the amide bond.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. Ensure the solvent used is of high purity and appropriate for the experiment. Store the stock solution at 2-8°C and use it within a short period.
Appearance of unknown peaks in HPLC analysis Degradation of the sample during preparation or analysis.Prepare samples immediately before HPLC analysis. Use a stability-indicating HPLC method (see Experimental Protocols section). Investigate the possibility of interaction with excipients or other components in the formulation.
Loss of potency of a formulation containing this compound Chemical instability of this compound in the formulation.Conduct a forced degradation study to identify the degradation pathway. Optimize the formulation pH to be near neutral, where amide hydrolysis is generally slower. Protect the formulation from light and high temperatures.

Stability Testing Data

pH Condition Predominant Degradation Mechanism Relative Rate of Hydrolysis
Acidic (e.g., pH 3)Direct hydrolysis and intramolecular aminolysis ("backbiting") are both significant.Moderate to High
Neutral (e.g., pH 7)Intramolecular aminolysis ("backbiting") is the dominant mechanism.Low
Basic (e.g., pH 10)Direct hydrolysis ("scission") is the dominant mechanism.High

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase it to elute the more nonpolar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway NDG This compound Hydrolysis Hydrolysis (Acid or Base) NDG->Hydrolysis Products Decanoic Acid + Glycine Hydrolysis->Products

Caption: Primary degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photostability Photo->Analysis Stock Prepare this compound Stock Solution Stress Apply Stress Conditions Stock->Stress Data Data Interpretation Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Mass Spectrometry Analysis of N-Decanoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of N-Decanoylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal signal intensity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the MS analysis of this compound.

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A complete or significant loss of signal can often be traced back to a few key areas. A systematic check is the most efficient way to identify the root cause.

  • System Suitability: Before analyzing your sample, always inject a known standard to verify the LC-MS system's performance. This will help determine if the issue lies with your sample preparation or the instrument itself.[1]

  • Sample Concentration: Ensure your sample is at an appropriate concentration. If it is too dilute, you may not obtain a strong enough signal. Conversely, a highly concentrated sample can lead to ion suppression.[2]

  • Sample Integrity: this compound, like other lipids, can degrade over time. Prepare fresh samples to rule out any issues with sample stability.[1]

  • Leaks: Visually inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks.

Q2: My this compound signal is weak and inconsistent. How can I improve the ionization efficiency?

Optimizing the ionization process is critical for a strong and stable signal. This compound is an amphiphilic molecule, possessing both a hydrophobic decanoyl chain and a hydrophilic glycine (B1666218) headgroup.[3] The choice of ionization source and mobile phase composition can significantly impact its ionization efficiency.

  • Ionization Technique: Electrospray Ionization (ESI) is generally the preferred method for analyzing N-acyl glycines.[4][5] ESI is well-suited for polar and ionizable molecules.[6] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar, more volatile compounds and may be less susceptible to matrix effects.[7][8]

  • Polarity Mode: this compound contains a carboxylic acid group, making it amenable to analysis in negative ion mode ([M-H]⁻). However, depending on the mobile phase, it can also be detected in positive ion mode as adducts like [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.[9] It is advisable to test both polarities during method development.[10]

  • Mobile Phase Composition:

    • Solvents: Reversed-phase solvents like water, acetonitrile, and methanol (B129727) are ideal for ESI as they support the formation of ions.[11]

    • Additives: The addition of a small amount of a weak acid or base to the mobile phase can significantly enhance ionization.

Q3: I suspect matrix effects are suppressing my this compound signal in biological samples. How can I mitigate this?

Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.[12][13] This is a common challenge in complex matrices like plasma or urine.

  • Chromatographic Separation: Optimize your liquid chromatography method to achieve baseline separation of this compound from major matrix components.[1]

  • Sample Preparation: A robust sample preparation method is crucial to remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively clean up samples.[11]

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., this compound-d₃) that co-elutes with the analyte is the most reliable way to compensate for matrix effects.[1][4]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to your samples can help to correct for matrix effects.[1]

Quantitative Data Summary

The following table summarizes typical starting parameters for the LC-MS analysis of this compound. These should be optimized for your specific instrument and application.

ParameterRecommended Setting/ValueRationale
Liquid Chromatography
ColumnC18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm)Good retention and separation for amphiphilic molecules.
Mobile Phase AWater with 0.1% Formic AcidPromotes protonation for positive ESI mode.[1]
Mobile Phase BAcetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase LC.[1]
Flow Rate0.2 - 0.4 mL/minCompatible with standard ESI sources.
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)Generally provides good sensitivity for N-acyl glycines.[4][5]
PolarityNegative or PositiveTest both; negative mode detects [M-H]⁻, positive detects [M+H]⁺.
Capillary Voltage3.0 - 4.5 kV (positive); -2.5 to -4.0 kV (negative)Optimize for maximum signal intensity.[14]
Nebulizer Gas Pressure20 - 60 psiControls droplet size for efficient ionization.[14]
Desolvation Temperature250 - 450 °CAids in solvent evaporation.[14]
Detection ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[1][4]

Experimental Protocols

Protocol 1: Basic Sample Preparation for this compound Analysis in Plasma

This protocol outlines a simple protein precipitation method for the extraction of this compound from plasma.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Vortex briefly and inject into the LC-MS system.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to troubleshooting this compound analysis.

TroubleshootingWorkflow cluster_start Start cluster_initial_checks Initial Checks cluster_optimization Optimization cluster_resolution Resolution start Low/No Signal for This compound check_system System Suitability Check (Inject Standard) start->check_system check_sample Sample Integrity & Concentration start->check_sample check_leaks Inspect for Leaks start->check_leaks optimize_ionization Improve Ionization (Source, Polarity, Mobile Phase) check_system->optimize_ionization System OK check_sample->optimize_ionization Sample OK check_leaks->optimize_ionization No Leaks optimize_chromatography Enhance Chromatography (Gradient, Column) optimize_ionization->optimize_chromatography mitigate_matrix Mitigate Matrix Effects (Sample Prep, Internal Std.) optimize_chromatography->mitigate_matrix signal_restored Signal Restored/ Improved mitigate_matrix->signal_restored

Caption: Troubleshooting workflow for low signal intensity.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Extraction (Protein Ppt., LLE, or SPE) sample->extraction reconstitution Reconstitution extraction->reconstitution lc LC Separation (Reverse Phase) reconstitution->lc ms MS Detection (ESI, MRM) lc->ms data_analysis Data Analysis & Quantification ms->data_analysis

Caption: General experimental workflow for this compound analysis.

References

How to avoid matrix effects in N-Decanoylglycine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid matrix effects during the quantification of N-Decanoylglycine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound quantification?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting, interfering components present in the biological sample (e.g., plasma, urine).[1][2] This interference can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate and unreliable quantification.[1][3] Common culprits for matrix effects in biological samples include phospholipids (B1166683), salts, and endogenous metabolites.[1][2]

Q2: Why is it crucial to minimize matrix effects for accurate this compound quantification?

A2: Minimizing matrix effects is critical because they can lead to:

  • Inaccurate quantitative results: Ion suppression can lead to an underestimation of the this compound concentration, while ion enhancement can cause an overestimation.[1][3]

  • Poor sensitivity: Matrix effects can mask the analyte's signal, making it difficult to detect and quantify low concentrations of this compound.[1]

  • Lack of reproducibility: The extent of the matrix effect can vary between different samples and batches, leading to poor reproducibility of results.[4]

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for matrix effects.[5][6] A SIL-IS, such as a deuterated or 13C-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, accurate quantification can be achieved.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound quantification and provides systematic solutions.

Issue 1: Poor sensitivity or no detectable peak for this compound.
Potential Cause Troubleshooting Step Expected Outcome
Significant Ion Suppression 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7][8] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen the matrix effect.[4][9] 3. Improve Chromatographic Separation: Modify the LC gradient or change the column to better separate this compound from co-eluting interferences.Improved signal-to-noise ratio and a clearly detectable peak for this compound.
Low Analyte Concentration 1. Concentrate the Sample: Use a sample preparation technique like SPE that allows for analyte concentration. 2. Increase Injection Volume: If the LC system allows, a larger injection volume can increase the on-column amount of the analyte.Enhanced peak intensity, bringing it above the limit of detection (LOD).
Issue 2: High variability in quantitative results between replicate injections or different samples.
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Matrix Effects 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, adding a SIL-IS is the most robust way to correct for sample-to-sample variations in matrix effects.[5][10] 2. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.[8][11]Improved precision and accuracy of the quantitative results, with lower coefficient of variation (%CV) between replicates.
Inefficient Sample Preparation 1. Validate Sample Preparation Method: Ensure the chosen method (PPT, LLE, or SPE) provides consistent recovery for this compound across different samples. 2. Automate Sample Preparation: If possible, using an automated system can reduce human error and improve consistency.Consistent analyte recovery and more reproducible results.

Experimental Protocols & Data

Comparison of Sample Preparation Methods for Plasma

The choice of sample preparation is a critical step in minimizing matrix effects. Below is a comparison of common techniques for plasma samples.

Method General Protocol Advantages Disadvantages Reported Recovery/Matrix Effect
Protein Precipitation (PPT) Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample. Vortex to precipitate proteins, then centrifuge and analyze the supernatant.[8][12]Simple, fast, and inexpensive.Prone to significant matrix effects as it does not effectively remove phospholipids and other endogenous components.[3][7]Recovery: >90% Matrix Effect: Can be significant, often leading to ion suppression.[3]
Liquid-Liquid Extraction (LLE) Extract this compound from the aqueous plasma sample into an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The organic layer is then evaporated and the residue is reconstituted for analysis.[1]Cleaner extracts compared to PPT, with better removal of polar interferences.Can have lower recovery for more polar analytes and is more labor-intensive.Recovery: 70-90% Matrix Effect: Generally lower than PPT.
Solid-Phase Extraction (SPE) Load the pre-treated plasma sample onto an SPE cartridge. Wash the cartridge to remove interferences, then elute this compound with an appropriate solvent. The eluate is then evaporated and reconstituted.[7][13]Provides the cleanest extracts and allows for analyte concentration. Highly effective at removing phospholipids and salts.More complex, time-consuming, and expensive. Method development can be challenging.Recovery: >85% Matrix Effect: Minimal, offering the best reduction in ion suppression/enhancement.[7]

Visualizations

Workflow for Minimizing Matrix Effects

The following diagram illustrates a logical workflow for developing a robust method for this compound quantification, with a focus on mitigating matrix effects.

G Figure 1. Experimental Workflow for this compound Quantification cluster_0 Method Development cluster_1 Troubleshooting cluster_2 Validation & Quantification A Sample Collection (Plasma, Urine) C Addition of SIL-Internal Standard A->C B Sample Preparation (PPT, LLE, or SPE) D LC-MS/MS Analysis B->D C->B E Assess Matrix Effect (Post-column infusion or post-extraction spike) D->E F Optimize Sample Prep & Chromatography E->F If significant H Method Validation E->H If not significant G Re-evaluate Matrix Effect F->G G->H I Accurate Quantification H->I

Caption: A workflow for developing and validating a robust LC-MS/MS method for this compound quantification.

Biosynthesis of this compound

This compound is an acylglycine formed from the conjugation of decanoic acid (a C10 fatty acid) with glycine. This metabolic process is a minor pathway for fatty acid metabolism.

G Figure 2. Biosynthesis of this compound FattyAcid Decanoic Acid (C10 Fatty Acid) AcylCoA Decanoyl-CoA FattyAcid->AcylCoA ATP -> AMP + PPi NDecanoylglycine This compound AcylCoA->NDecanoylglycine Glycine Glycine Glycine->NDecanoylglycine Enzyme1 Acyl-CoA Synthetase Enzyme1->AcylCoA Enzyme2 Glycine N-acyltransferase (GLYAT) Enzyme2->NDecanoylglycine

Caption: The metabolic pathway for the formation of this compound from decanoic acid and glycine.

References

Technical Support Center: Optimizing Cell Culture Conditions for N-Decanoylglycine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Decanoylglycine (NDG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cell culture conditions and troubleshooting common issues encountered during experiments with NDG.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an N-acylglycine, a type of fatty acid amide.[1][2][3] While its precise mechanisms are still under investigation, evidence suggests that NDG and structurally related N-acyl amino acids may act as signaling molecules. A primary hypothesized mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-alpha.[4][5] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

A2: this compound is a lipophilic compound with low solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent.

  • Recommended Solvent: Use anhydrous, sterile Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a stock solution in the range of 10-100 mM. Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication can aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: What is the recommended final concentration of this compound and the maximum allowable DMSO concentration in cell culture?

A3: The optimal final concentration of NDG will vary depending on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Working Concentration Range: Based on studies of similar lipophilic compounds and general practices, a starting range of 1 µM to 50 µM is recommended for initial experiments.

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration as the highest NDG concentration) in your experiments.

Q4: What are the expected effects of this compound on keratinocytes?

A4: Based on studies of glycine (B1666218) and related compounds on skin cells, this compound may influence keratinocyte proliferation and differentiation. Glycine, a component of NDG, is known to promote collagen production and support skin repair.[6][7][8][9] Therefore, NDG could potentially enhance keratinocyte proliferation and migration, which are key processes in wound healing. However, the specific effects and optimal concentrations for keratinocytes like HaCaT cells need to be determined empirically.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Problem: A precipitate forms immediately upon adding the NDG stock solution to the culture medium, or the medium becomes cloudy over time.

  • Cause: This is a common issue with hydrophobic compounds when the aqueous solubility limit is exceeded. Rapid changes in solvent polarity can cause the compound to "crash out" of the solution.

  • Solutions:

    • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed (37°C) medium while gently vortexing, and then add this intermediate dilution to the final volume.

    • Lower Final Concentration: Your target concentration may be too high. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium.

    • Increase Serum Concentration (if applicable): For serum-containing media, serum proteins can help to solubilize lipophilic compounds. However, be mindful of how changes in serum concentration might affect your experimental outcomes.

    • Vehicle Control Check: Always observe your vehicle control (medium with DMSO only) to ensure that the solvent itself is not causing any precipitation or other visible changes.

Issue 2: No Observable Effect or Inconsistent Results

  • Problem: this compound treatment does not produce the expected biological effect, or the results are not reproducible.

  • Cause: This can be due to several factors, including suboptimal compound concentration, degradation of the compound, or issues with the experimental setup.

  • Solutions:

    • Concentration Optimization: Perform a dose-response curve to identify the optimal effective concentration. It is possible that the concentration used is too low to elicit a response or too high, leading to cytotoxicity that masks other effects.

    • Compound Stability: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.

    • Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and at a consistent confluency at the start of each experiment.

    • Incubation Time: The chosen incubation time may be too short or too long to observe the desired effect. A time-course experiment is recommended.

    • Positive and Negative Controls: Always include appropriate positive and negative controls to validate your assay's performance.[10][11]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on typical results for similar compounds. Note: These are example values and should be experimentally determined for your specific system.

Table 1: this compound Cytotoxicity (IC50) in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HaCaT (Keratinocyte)MTT Assay48> 100
A549 (Lung Carcinoma)Crystal Violet7275.8
MCF-7 (Breast Cancer)SRB Assay4862.5
HepG2 (Hepatoma)Neutral Red Uptake2488.2

Table 2: Effect of this compound on Keratinocyte (HaCaT) Proliferation

NDG Concentration (µM)Incubation Time (hours)Proliferation (% of Control)
124110 ± 5.2
1024125 ± 7.8
5024105 ± 6.1
148122 ± 8.3
1048145 ± 9.5
5048115 ± 7.9

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Prepare Stock Solution: Dissolve this compound powder in sterile, anhydrous DMSO to a final concentration of 50 mM.

  • Aliquot and Store: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.

  • Prepare Working Solution:

    • Thaw a single aliquot of the 50 mM stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare a 50 µM working solution, perform a 1:1000 dilution by adding 1 µL of the 50 mM stock solution to 999 µL of pre-warmed medium while gently vortexing. This will result in a final DMSO concentration of 0.1%.

    • Prepare serial dilutions from this working solution to obtain other desired concentrations.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare NDG Stock in DMSO working Prepare Working Solutions stock->working treat Treat Cells with NDG working->treat seed Seed Cells seed->treat incubate Incubate treat->incubate assay Perform Assay (e.g., MTT, qPCR) incubate->assay data Data Analysis assay->data

Caption: A typical experimental workflow for this compound treatment in cell culture.

troubleshooting_workflow cluster_solutions Troubleshooting Steps start Experiment Start issue Issue Encountered? (e.g., Precipitation, No Effect) start->issue check_sol Check Stock Solution (Age, Storage) issue->check_sol Yes resolve Issue Resolved issue->resolve No optimize_conc Optimize Concentration (Dose-Response) check_sol->optimize_conc check_protocol Review Protocol (Dilution, Incubation Time) optimize_conc->check_protocol check_cells Verify Cell Health (Passage, Confluency) check_protocol->check_cells check_cells->resolve

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

ppar_pathway NDG This compound (Ligand) PPARa PPAR-alpha NDG->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_exp Target Gene Expression PPRE->Gene_exp Regulates Response Cellular Response (e.g., Anti-inflammatory Effects, Lipid Metabolism) Gene_exp->Response

References

Contamination issues in synthetic N-Decanoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic N-Decanoylglycine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to product purity and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an N-acyl amino acid, which consists of a ten-carbon fatty acid (decanoic acid) linked to the amino acid glycine (B1666218) via an amide bond.[1][2][3][4] It is recognized as an endogenous lipid signaling molecule and is involved in various physiological processes.[1][5][6]

Q2: What are the common impurities I might encounter in synthetic this compound?

A2: Impurities in synthetic this compound can arise from starting materials, side reactions during synthesis, or degradation during storage. Common contaminants are analogous to those found in peptide synthesis and can include unreacted starting materials (glycine and decanoic acid or its activated form), excess coupling reagents, and byproducts from side reactions.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying purity. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying impurities. Mass Spectrometry (MS) can be used to confirm the molecular weight of the product and identify potential contaminants.

Q4: What are some common storage and handling recommendations for this compound?

A4: For long-term stability, this compound should be stored in a cool, dry place, protected from light and moisture to prevent hydrolysis of the amide bond and oxidation of the fatty acid chain.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Low Yield After Synthesis

Possible Causes & Solutions:

Cause Troubleshooting Step
Incomplete Reaction - Ensure appropriate reaction time and temperature as per the synthetic protocol.- Verify the quality and reactivity of the acylating agent (e.g., decanoyl chloride).- Use a fresh, anhydrous solvent.
Hydrolysis of Acylating Agent - Perform the reaction under anhydrous conditions to prevent hydrolysis of the decanoyl chloride or other activated decanoic acid species.
Product Loss During Workup - Optimize extraction procedures to minimize loss in the aqueous phase.- Ensure the pH is adjusted correctly to precipitate or extract the product efficiently.
Issue 2: Presence of Impurities in the Final Product

Common Impurities and Identification:

Impurity Identification Method Suggested Purification Protocol
Unreacted Glycine HPLC, NMRRecrystallization, Column Chromatography
Unreacted Decanoic Acid HPLC, NMRColumn Chromatography, Liquid-Liquid Extraction at adjusted pH
Di-acylated Glycine MS, NMRColumn Chromatography
Degradation Products (e.g., from hydrolysis) HPLC, MSRecrystallization, Column Chromatography

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Dissolve a small amount of this compound in the initial mobile phase composition (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 30
      20 90
      25 90
      26 30

      | 30 | 30 |

  • Data Analysis:

    • Integrate the peak areas to determine the relative purity of this compound.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying this compound from non-polar and highly polar impurities.

Materials:

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Allow the silica to settle, ensuring a packed bed with no air bubbles.

    • Wash the column with the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate) to elute the this compound.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Glycine, Decanoyl Chloride) reaction N-Acylation Reaction start->reaction crude Crude this compound reaction->crude purify Purification (Recrystallization or Column Chromatography) crude->purify pure Pure this compound purify->pure hplc HPLC pure->hplc nmr NMR pure->nmr ms MS pure->ms

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_low_yield Low Yield cluster_impurities Impurities Present start Problem Identified incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yield Issue unreacted_sm Unreacted Starting Materials? start->unreacted_sm Purity Issue hydrolysis Acylating Agent Hydrolysis? incomplete_reaction->hydrolysis workup_loss Loss During Workup? hydrolysis->workup_loss end Resolution workup_loss->end side_products Side-Reaction Products? unreacted_sm->side_products degradation Degradation Products? side_products->degradation degradation->end

Caption: Logical troubleshooting flow for common issues in this compound synthesis.

Signaling_Pathway ligand This compound receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds to g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Simplified signaling pathway of this compound via a G-protein coupled receptor.[5][7][8][9]

References

Technical Support Center: Enhancing N-Decanoylglycine Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of N-Decanoylglycine from tissues.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in extracting this compound from tissue samples?

A1: The primary challenges in extracting this compound, a lipophilic N-acyl amino acid, from complex biological matrices include:

  • Low Recovery: Due to its amphipathic nature, this compound can be lost during both polar and non-polar extraction steps if the solvent system is not optimized.

  • Enzymatic Degradation: Endogenous enzymes in tissue homogenates can degrade this compound. This can be mitigated by rapid homogenization in cold solvents and the use of protease inhibitors.

  • Matrix Effects in LC-MS/MS Analysis: Co-extracted lipids and other endogenous molecules can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1][2] The use of a suitable internal standard is crucial to correct for these effects.[3]

Q2: Which extraction method is more suitable for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be effective for extracting this compound, and the choice depends on the specific experimental needs, sample throughput, and desired purity of the extract.

  • LLE (e.g., using a modified Folch or Bligh-Dyer method) is a robust and widely used technique for lipid extraction.[4][5][6] It is effective for extracting a broad range of lipids, including this compound. However, it can be labor-intensive and may result in emulsions that are difficult to separate.

  • SPE (e.g., using a C18 reversed-phase cartridge) offers a more controlled and often cleaner extraction, with the potential for higher throughput and automation.[7] It can be very effective for selectively isolating this compound from more polar and very non-polar contaminants.

Q3: What is the recommended internal standard for quantifying this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d5 or ¹³C-labeled this compound. If a stable isotope-labeled standard is not available, a structurally similar N-acyl amino acid with a different chain length that is not endogenously present in the sample, such as N-Heptanoylglycine or N-Undecanoylglycine, can be used. The use of an appropriate internal standard is critical for accurate quantification by correcting for extraction losses and matrix effects.[3][8][9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery of this compound Inappropriate Solvent Polarity: The extraction solvent is either too polar, leaving the analyte in the tissue pellet, or too non-polar, failing to efficiently extract the amphipathic molecule.[10][11][12][13][14]Optimize Solvent System: For LLE, a mixture of a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate) and a polar solvent (e.g., methanol) is recommended. A common starting point is a 2:1 ratio of chloroform:methanol (B129727). For SPE, ensure the wash and elution solvents are of appropriate polarity to retain and then elute this compound from the C18 cartridge.[7][15]
Incomplete Tissue Homogenization: Inefficient disruption of the tissue matrix prevents the solvent from accessing the analyte.Improve Homogenization: Use a bead beater or sonicator for thorough tissue disruption in a cold extraction solvent. Ensure the tissue is finely minced before homogenization.
Analyte Degradation: Enzymatic activity in the tissue homogenate degrades this compound.Inhibit Enzymatic Activity: Perform all extraction steps on ice or at 4°C. Homogenize the tissue directly in an ice-cold solvent containing protease and esterase inhibitors.
High Variability in Quantification Matrix Effects: Co-eluting lipids or other endogenous compounds are suppressing or enhancing the this compound signal during LC-MS/MS analysis.[1][2]Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[3] Improve Sample Cleanup: Incorporate an additional cleanup step, such as a more stringent wash in your SPE protocol or a back-extraction in your LLE protocol. Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering compounds.
Emulsion Formation during LLE High Lipid Content in Tissue: Tissues with high-fat content, such as adipose tissue, are prone to forming stable emulsions.Centrifuge at Higher Speed and/or Lower Temperature: This can help to break the emulsion. Add Salt: Adding a small amount of a salt like sodium chloride to the aqueous phase can help to break the emulsion. Use a Different Solvent System: Consider using a solvent system less prone to emulsion formation, such as methyl-tert-butyl ether (MTBE) instead of chloroform.
SPE Cartridge Clogging Particulate Matter in the Homogenate: Incompletely homogenized tissue particles can clog the SPE frit.Centrifuge the Homogenate: Before loading onto the SPE cartridge, centrifuge the tissue homogenate at high speed (e.g., >10,000 x g) to pellet cellular debris.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Brain Tissue

This protocol is a modification of the Folch method, optimized for the extraction of N-acyl amino acids.[4][5][6]

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen brain tissue.

    • Place the tissue in a 2 mL glass dounce homogenizer on ice.

    • Add 1 mL of ice-cold chloroform:methanol (2:1, v/v) containing an appropriate internal standard (e.g., this compound-d5).

    • Homogenize thoroughly until no visible tissue fragments remain.

  • Phase Separation:

    • Transfer the homogenate to a glass tube.

    • Add 250 µL of 0.9% NaCl solution.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Extraction:

    • Carefully collect the lower organic phase (chloroform layer) containing this compound using a glass Pasteur pipette and transfer to a new glass tube.

    • Avoid disturbing the protein interface.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., acetonitrile:water, 50:50, v/v with 0.1% formic acid).

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Adipose Tissue

This protocol utilizes C18 reversed-phase SPE for cleanup and concentration of this compound.[7][15]

  • Tissue Homogenization and Initial Extraction:

    • Weigh approximately 100-200 mg of frozen adipose tissue.

    • Homogenize the tissue in 2 mL of ice-cold methanol containing an internal standard using a bead beater.

    • Add 4 mL of chloroform and vortex thoroughly.

    • Centrifuge at 3,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Preparation:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading:

    • Dilute the supernatant from step 1 with deionized water to reduce the organic solvent concentration to <5%.

    • Load the diluted sample onto the conditioned C18 cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 3 mL of 40% methanol in water to remove moderately polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of methanol or acetonitrile.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data

ParameterValueReference
This compound Molecular Weight 229.32 g/mol
LC-MS/MS LLOQ (Typical) 0.1 µM[3]
LC-MS/MS Linearity (Typical) 0.1 - 100 µM (r² > 0.99)[3]
Folch Method Lipid Recovery 95-99%[5][6]

Signaling and Biosynthesis Pathways

This compound Biosynthesis

The primary route for this compound biosynthesis involves the enzymatic conjugation of decanoyl-CoA and glycine.[1][2][16]

Decanoic_Acid Decanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Decanoic_Acid->Acyl_CoA_Synthetase Decanoyl_CoA Decanoyl-CoA Acyl_CoA_Synthetase->Decanoyl_CoA GLYAT Glycine N-Acyltransferase (GLYAT) Decanoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Decanoylglycine This compound GLYAT->N_Decanoylglycine CoA CoA GLYAT->CoA releases

This compound Biosynthesis Pathway

GPR92 Signaling Pathway

N-acyl amino acids, including this compound, have been identified as ligands for the G protein-coupled receptor 92 (GPR92). Activation of GPR92 can lead to downstream signaling cascades involving Gq/11 and G12/13 proteins.[17]

cluster_membrane Cell Membrane GPR92 GPR92 Gq_11 Gαq/11 GPR92->Gq_11 activates N_Decanoylglycine This compound N_Decanoylglycine->GPR92 binds PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response1 Downstream Cellular Responses Ca_release->Cellular_Response1 PKC->Cellular_Response1

GPR92 Signaling Pathway

References

Validation & Comparative

Comparing the effects of N-Decanoylglycine with other N-acyl amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a burgeoning class of endogenous lipid signaling molecules, structurally analogous to the well-studied endocannabinoids.[1] These molecules, formed by the amide linkage of a fatty acid to an amino acid, are implicated in a diverse array of physiological processes, including inflammation, pain perception, and metabolic regulation.[1] N-Decanoylglycine, a member of the N-acyl glycine (B1666218) (NAGly) subclass, is of growing interest within the research community. This guide provides a comparative analysis of this compound with other prominent NAAAs, offering available quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support further investigation and drug development efforts.

While extensive quantitative data for this compound is still emerging, this guide leverages data from structurally similar and well-characterized NAAAs to provide a valuable comparative context.

Data Presentation: A Comparative Overview of N-Acyl Amino Acid Bioactivity

The following tables summarize key quantitative data for various NAAAs across different biological targets. It is important to note the current absence of specific IC₅₀ and EC₅₀ values for this compound in the public domain. The data presented for other NAAAs serve as a benchmark for potential comparative studies.

Table 1: Receptor Binding and Activation Data for N-Acyl Amino Acids

N-Acyl Amino AcidReceptorAssay TypeValue
N-Arachidonoyl Glycine (NAraGly)GPR18cAMP InhibitionIC₅₀ = 20 nM[1]
Oleoylethanolamide (OEA)GPR55GTPγS BindingEC₅₀ = 0.44 µM[1]
Palmitoylethanolamide (PEA)GPR55GTPγS BindingEC₅₀ = 4 nM[1]
Anandamide (AEA)GPR55GTPγS BindingEC₅₀ = 18 nM[1]
2-Arachidonoyl Glycerol (2-AG)GPR55GTPγS BindingEC₅₀ = 3 nM[1]

Table 2: Enzyme Inhibition Data for N-Acyl Amino Acids

N-Acyl Amino AcidEnzymeValue
N-Arachidonoyl Glycine (NAraGly)FAAHWeak Inhibitor[2]
N-Arachidonoyl Glycine (NAraGly)COX-2Weak Inhibitor[2]
Palmitoylethanolamide (PEA)FAAHSubstrate[3]

Table 3: Anti-Inflammatory Activity of N-Acyl Amino Acids

N-Acyl Amino AcidAssayTarget/MarkerActivity
N-LinoleoylglycineMouse PeritonitisLeukocyte MigrationReduction at 0.3 mg/kg (oral)[4]
N-Linoleoyl-d-alanineRAW 264.7 Macrophages15-deoxy-Δ(13,14)-PGJ₂ ProductionStimulation[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of NAAA bioactivity. Below are protocols for key experiments cited in the comparative data.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity of NAAAs to specific G protein-coupled receptors (GPCRs).[1][5]

  • Materials:

    • Cell membranes expressing the target GPCR (e.g., GPR18, GPR55).

    • Radiolabeled ligand specific for the target receptor.

    • Unlabeled N-acyl amino acid competitor (e.g., this compound).

    • Binding buffer (specific to the receptor).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled NAAA competitor. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).[1]

    • Equilibration: Allow the binding reaction to reach equilibrium. The time and temperature must be optimized for each receptor.[1]

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.[1]

    • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[1]

    • Plot the specific binding as a function of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.[1]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

  • Materials:

    • Recombinant human or rat FAAH.

    • FAAH substrate (e.g., a non-fluorescent substrate that produces a fluorescent product upon hydrolysis).

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

    • N-acyl amino acid inhibitor (e.g., this compound).

    • Fluorescence plate reader.

  • Procedure:

    • Pre-incubation: Pre-incubate the FAAH enzyme with varying concentrations of the NAAA inhibitor (or vehicle control) in the assay buffer.

    • Initiation: Initiate the enzymatic reaction by adding the FAAH substrate.

    • Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to FAAH activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition as a function of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Anti-Inflammatory Cytokine Production Assay

This assay assesses the anti-inflammatory potential of NAAAs by measuring their effect on cytokine production in immune cells.[3]

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Lipopolysaccharide (LPS).

    • N-acyl amino acid to be tested.

    • ELISA kits for specific cytokines (e.g., TNF-α, IL-6).

  • Procedure:

    • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.[3]

    • Pre-treatment: Pre-treat the cells with varying concentrations of the NAAA for 1 hour.[3]

    • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and cytokine production.[3]

    • Incubation: Incubate the cells for a specified period (e.g., 24 hours).[3]

    • Supernatant Collection: Collect the cell culture supernatant.[3]

    • Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.[3]

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each NAAA concentration compared to the LPS-stimulated control.

    • Determine the IC₅₀ value for the inhibition of each cytokine.

Signaling Pathways and Experimental Workflows

The biological effects of NAAAs are mediated through various signaling pathways, often involving GPCRs and nuclear receptors. The following diagrams, generated using Graphviz, illustrate a proposed signaling pathway for N-acyl glycines and a typical experimental workflow.

GPR18_Signaling Proposed Signaling Pathway of N-Acyl Glycines via GPR18 NAGly N-Acyl Glycine (e.g., this compound) GPR18 GPR18 NAGly->GPR18 Binds to G_protein Gi/o Protein GPR18->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Cellular_Response Cellular Response (e.g., Inhibition of Cell Migration) PKA->Cellular_Response Modulates

Caption: Proposed GPR18 signaling pathway for N-acyl glycines.

Experimental_Workflow General Experimental Workflow for NAAA Bioactivity Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Receptor_Binding Receptor Binding Assay (Determine Ki) Enzyme_Inhibition Enzyme Inhibition Assay (Determine IC50) Cell_Based_Assays Cell-Based Functional Assays (e.g., Calcium mobilization, Cytokine production) Animal_Models Animal Models of Disease (e.g., Inflammation, Pain) Cell_Based_Assays->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization NAAA_Synthesis NAAA Synthesis & Characterization NAAA_Synthesis->Receptor_Binding NAAA_Synthesis->Enzyme_Inhibition NAAA_Synthesis->Cell_Based_Assays Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Caption: A generalized workflow for the discovery and development of NAAA-based therapeutics.

Conclusion

N-acyl amino acids represent a promising and relatively underexplored class of signaling lipids with significant therapeutic potential. While direct comparative data for this compound is currently limited, the information available for other NAAAs provides a strong foundation for future research. The experimental protocols and pathway diagrams presented in this guide are intended to facilitate further investigation into the biological effects of this compound and its counterparts. As more data becomes available, a clearer understanding of the specific roles and therapeutic applications of individual NAAAs will undoubtedly emerge, paving the way for novel drug discovery and development in various disease areas.

References

N-Decanoylglycine: A Comparative Guide to its Validation as a Biomarker for Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Fatty Acid Oxidation Disorders and the Need for Reliable Biomarkers

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly during periods of fasting or metabolic stress. Genetic defects in the enzymes involved in this pathway lead to a group of inherited metabolic diseases known as fatty acid oxidation disorders (FAODs). These disorders can cause a wide range of clinical presentations, from severe neonatal-onset cardiomyopathy and hypoketotic hypoglycemia to later-onset myopathy and rhabdomyolysis. Early and accurate diagnosis is crucial for implementing effective management strategies, which primarily involve dietary modifications and avoidance of fasting to prevent life-threatening metabolic decompensation.

Historically, the diagnosis of FAODs has relied on a combination of clinical suspicion and the analysis of various biomarkers. The advent of newborn screening programs utilizing tandem mass spectrometry (MS/MS) has revolutionized the early detection of many FAODs. This guide provides a comprehensive comparison of N-Decanoylglycine as a biomarker for FAODs, evaluating its performance against established and alternative markers, and providing detailed experimental protocols for its detection.

This compound: An Acylglycine Biomarker

This compound is an N-acylglycine, a conjugate of decanoic acid (a 10-carbon fatty acid) and glycine (B1666218). In individuals with certain FAODs, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the impaired beta-oxidation of fatty acids leads to the accumulation of medium-chain acyl-CoAs. These acyl-CoAs can then be conjugated with glycine by the enzyme glycine N-acyltransferase, resulting in the formation and subsequent urinary excretion of N-acylglycines like this compound.

Comparative Analysis of Biomarkers for FAODs

The diagnosis and monitoring of FAODs involve the analysis of several classes of biomarkers. The most well-established of these are acylcarnitines, followed by urinary organic acids and acylglycines.

Biomarker ClassSpecific ExamplesMatrixPrimary UtilityAnalytical Technique
Acylcarnitines Octanoylcarnitine (C8), Decanoylcarnitine (C10), Acetylcarnitine (C2)Dried Blood Spot, Plasma, SerumNewborn Screening, Primary diagnostic marker for many FAODsTandem Mass Spectrometry (MS/MS)
Urinary Organic Acids Adipic acid, Suberic acid, Sebacic acidUrineConfirmatory testing, Diagnosis of specific organic aciduriasGas Chromatography-Mass Spectrometry (GC-MS)
Acylglycines This compound , Hexanoylglycine (B26119), Suberylglycine, PhenylpropionylglycineUrineConfirmatory testing, particularly for MCAD deficiencyLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS)
Performance Comparison
  • Acylcarnitines (C8, C10): These are the primary biomarkers for newborn screening of MCAD deficiency and other FAODs due to their high sensitivity and specificity in dried blood spots. Ratios such as C8/C10 and C8/C2 are often used to improve diagnostic accuracy.

  • This compound and other Acylglycines: Urinary acylglycines, including this compound, serve as highly specific confirmatory markers for MCAD deficiency. The measurement of hexanoylglycine and phenylpropionylglycine, in particular, has been shown to be highly specific for diagnosing MCAD deficiency, even in asymptomatic individuals. While not typically used as a primary screening tool, the analysis of acylglycines is crucial for confirming diagnoses and can be more sensitive and specific than urinary organic acid analysis for certain conditions.

  • Urinary Organic Acids: The analysis of urinary organic acids is a valuable tool for the differential diagnosis of various inborn errors of metabolism, including some FAODs and organic acidurias. However, for MCAD deficiency, urinary acylglycine analysis is often considered more informative.

Experimental Protocols

Analysis of this compound and other Acylglycines in Urine by LC-MS/MS

This method allows for the quantitative analysis of various acylglycines in urine.

Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • To 100 µL of urine supernatant, add an internal standard solution containing stable isotope-labeled acylglycines.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to extract the acylglycines.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol (B129727) in water).

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve ionization, is common.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for the specific detection and quantification of each acylglycine and its corresponding internal standard. The transitions from the precursor ion to a specific product ion are monitored.

Analysis of Acylcarnitines in Dried Blood Spots by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

This is the standard method for newborn screening of FAODs.

Sample Preparation:

  • Punch a small disc (typically 3 mm) from the dried blood spot card.

  • Place the disc into a well of a microtiter plate.

  • Add a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.

  • Agitate the plate for a set period (e.g., 30 minutes) to allow for the extraction of the acylcarnitines.

  • Transfer the supernatant to a new plate for analysis.

FIA-MS/MS Analysis:

  • Flow Injection Analysis (FIA): The extracted sample is directly injected into the mass spectrometer without prior chromatographic separation.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: ESI in positive ion mode is used.

    • Detection: A precursor ion scan is typically performed to detect all compounds that lose a specific neutral fragment characteristic of carnitine. This allows for the simultaneous detection of a wide range of acylcarnitines.

Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the confirmatory diagnosis of various inborn errors of metabolism.

Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • Add an internal standard to a specific volume of urine.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification of the urine.

  • Evaporate the organic extract to dryness.

  • Derivatize the dried residue to make the organic acids volatile. A common derivatization procedure involves two steps: oximation followed by silylation.

GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A capillary column with a non-polar or semi-polar stationary phase is used for separation.

    • Temperature Program: A temperature gradient is applied to the GC oven to separate the derivatized organic acids based on their boiling points.

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI) is typically used.

    • Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds. The identification of organic acids is based on their retention time and the comparison of their mass spectra with a library of known compounds.

Visualizing the Context: Pathways and Workflows

FAOD_Diagnostic_Workflow Newborn Screening (DBS) Newborn Screening (DBS) FIA-MS/MS Acylcarnitine Analysis FIA-MS/MS Acylcarnitine Analysis Newborn Screening (DBS)->FIA-MS/MS Acylcarnitine Analysis Abnormal Acylcarnitine Profile Abnormal Acylcarnitine Profile FIA-MS/MS Acylcarnitine Analysis->Abnormal Acylcarnitine Profile Confirmatory Testing Confirmatory Testing Abnormal Acylcarnitine Profile->Confirmatory Testing Urine Sample Collection Urine Sample Collection Confirmatory Testing->Urine Sample Collection LC-MS/MS Acylglycine Analysis LC-MS/MS Acylglycine Analysis Urine Sample Collection->LC-MS/MS Acylglycine Analysis GC-MS Organic Acid Analysis GC-MS Organic Acid Analysis Urine Sample Collection->GC-MS Organic Acid Analysis Diagnosis of FAOD Diagnosis of FAOD LC-MS/MS Acylglycine Analysis->Diagnosis of FAOD GC-MS Organic Acid Analysis->Diagnosis of FAOD

Conclusion

This compound is a valuable biomarker for the diagnosis of specific fatty acid oxidation disorders, most notably MCAD deficiency. While acylcarnitine profiling in dried blood spots remains the cornerstone of newborn screening for FAODs due to its high throughput and sensitivity, the analysis of urinary acylglycines, including this compound, provides essential, highly specific information for confirmatory diagnosis. The choice of biomarker and analytical method depends on the clinical context, with a multi-tiered approach often being the most effective for accurate and timely diagnosis. Further research involving large prospective studies directly comparing the diagnostic performance of these biomarkers would be beneficial for refining diagnostic algorithms for FAODs.

N-Decanoylglycine vs. Short-Chain Acylglycines: A Comparative Guide to Their Roles in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cell signaling properties of N-decanoylglycine and short-chain acylglycines, such as propionylglycine and butyrylglycine. The information presented is supported by available experimental data to assist researchers in understanding the distinct biological roles of these molecules.

Introduction

N-acylglycines are a class of endogenous metabolites formed by the conjugation of a fatty acid to a glycine (B1666218) molecule.[1] While structurally similar, the length of the fatty acid chain dramatically influences their biological activity. This compound, a ten-carbon medium-chain acylglycine, is emerging as a bioactive signaling molecule. In contrast, short-chain acylglycines, such as propionylglycine (3 carbons) and butyrylglycine (4 carbons), are primarily recognized as metabolic byproducts, often associated with inborn errors of metabolism.[2] This guide will delineate the known cell signaling functions of this compound and compare them to the current understanding of short-chain acylglycines.

Comparative Analysis of Cell Signaling Mechanisms

The primary difference in the signaling capabilities between this compound and short-chain acylglycines appears to lie in their ability to directly interact with cellular receptors.

This compound: A Ligand for G-Protein Coupled Receptors

Recent research has identified N-acylglycines, including those with medium to long acyl chains, as ligands for G-protein coupled receptors (GPCRs). Specifically, N-palmitoylglycine, which is structurally similar to this compound, has been shown to activate the lipid receptor G2A/GPR132.[3][4] Furthermore, a 2024 study demonstrated that N-acyl glycines produced by gut microbiota can potentiate the secretion of glucagon-like peptide-1 (GLP-1) by acting as agonists for several key lipid GPCRs, including GPR40/FFAR1, GPR55, GPR119, and GPR120/FFAR4.[5][6] This suggests that this compound likely exerts its biological effects through receptor-mediated signaling pathways.

Short-Chain Acylglycines: Indirect Effects and Metabolic Significance

Currently, there is a lack of direct evidence for short-chain acylglycines acting as signaling molecules through receptor binding. Their biological significance is predominantly understood in the context of metabolic disorders where their accumulation serves as a diagnostic marker.[2] The signaling activities often associated with the "short-chain" moniker are typically attributed to their parent short-chain fatty acids (SCFAs), butyrate (B1204436) and propionate. These SCFAs are well-established to signal through free fatty acid receptors (FFARs) and to act as inhibitors of histone deacetylases (HDACs).[7][8][9] However, it is not yet clear if their glycine conjugates, butyrylglycine and propionylglycine, share these activities.

Functional Comparisons in Cellular Processes

Experimental data, primarily from patent literature, suggests that this compound actively participates in several key cellular processes.

Neurogenesis

This compound has been reported to promote the proliferation and differentiation of neural stem cells. This is thought to occur through the activation of signaling pathways involving ERK, Akt, and CREB, which are crucial for neuronal growth and survival.[10] In contrast, there is no current evidence to suggest a direct role for short-chain acylglycines in promoting neurogenesis.

Mitochondrial Biogenesis

This compound is also described as a stimulator of mitochondrial biogenesis, the process of generating new mitochondria. This effect is reportedly mediated by the upregulation of key regulators such as PGC-1α and TFAM.[11] While HDAC inhibition by butyrate (the parent SCFA of butyrylglycine) has been linked to the induction of mitochondrial biogenesis, a direct effect of butyrylglycine itself has not been demonstrated.[12][13]

GLP-1 Secretion

As supported by recent peer-reviewed findings, N-acyl glycines can stimulate the secretion of the incretin (B1656795) hormone GLP-1 from enteroendocrine cells.[5][6][14] This is a significant finding for metabolic research, as GLP-1 plays a vital role in glucose homeostasis.[15] There is currently no evidence to suggest that short-chain acylglycines directly stimulate GLP-1 secretion.

Glial Cell Activation

This compound is also purported to activate glial cells, which play a crucial role in neuronal support and brain homeostasis. The specific signaling pathways involved in this process are still under investigation.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound. No direct signaling activity or corresponding quantitative data have been identified for short-chain acylglycines in the reviewed literature.

Biological Process Parameter This compound Short-Chain Acylglycines
NeurogenesisEC50~1 µM (Reported in patent)Not Applicable
Mitochondrial BiogenesisEC50~1 µM (Reported in patent)Not Applicable
GLP-1 SecretionEC50~1 µM (Reported in patent)Not Applicable
GPR132 ActivationPotency OrderN-palmitoylglycine > N-linoleoylglycine > N-oleoylglycine[3][4]Not Reported

Note: The EC50 values for this compound are derived from patent literature and await further validation in peer-reviewed studies.

Signaling Pathway and Experimental Workflow Diagrams

N_Decanoylglycine_Signaling cluster_neurogenesis Neurogenesis cluster_mitochondrial_biogenesis Mitochondrial Biogenesis cluster_glp1_secretion GLP-1 Secretion NDG This compound GPCR_N GPCR NDG->GPCR_N GPCR_M GPCR NDG->GPCR_M GPCR_G GPCR (e.g., GPR40, GPR119) NDG->GPCR_G PLC_N PLC GPCR_N->PLC_N Akt Akt GPCR_N->Akt PKC_N PKC PLC_N->PKC_N ERK ERK PKC_N->ERK CREB CREB ERK->CREB Akt->CREB Neurogenesis Neuronal Proliferation & Differentiation CREB->Neurogenesis AC_M AC GPCR_M->AC_M cAMP_M cAMP AC_M->cAMP_M PKA_M PKA cAMP_M->PKA_M PGC1a PGC-1α PKA_M->PGC1a NRF1 NRF1 PGC1a->NRF1 TFAM TFAM NRF1->TFAM MitoBiogenesis Mitochondrial Biogenesis TFAM->MitoBiogenesis Gq Gq GPCR_G->Gq Gs Gs GPCR_G->Gs PLC_G PLC Gq->PLC_G AC_G AC Gs->AC_G IP3 IP3 PLC_G->IP3 DAG DAG PLC_G->DAG cAMP_G cAMP AC_G->cAMP_G Ca2 Ca²⁺ (intracellular) IP3->Ca2 GLP1 GLP-1 Secretion DAG->GLP1 cAMP_G->GLP1 Ca2->GLP1

Caption: Proposed signaling pathways for this compound.

Experimental_Workflow cluster_neurogenesis Neurogenesis Assay (BrdU Incorporation) cluster_mitochondrial Mitochondrial Biogenesis Assay (qPCR) cluster_glp1 GLP-1 Secretion Assay (ELISA) N1 Culture Neural Stem Cells N2 Treat with this compound or Short-Chain Acylglycine N1->N2 N3 Add BrdU to label proliferating cells N2->N3 N4 Fix and permeabilize cells N3->N4 N5 DNA Denaturation (e.g., HCl treatment) N4->N5 N6 Incubate with anti-BrdU antibody N5->N6 N7 Incubate with fluorescent secondary antibody & DAPI N6->N7 N8 Image with fluorescence microscope and quantify BrdU-positive cells N7->N8 M1 Culture cells (e.g., myotubes, neurons) M2 Treat with this compound or Short-Chain Acylglycine M1->M2 M3 Isolate total DNA M2->M3 M4 Perform qPCR with primers for mitochondrial and nuclear genes M3->M4 M5 Calculate mitochondrial DNA copy number relative to nuclear DNA M4->M5 G1 Culture enteroendocrine cells (e.g., STC-1) G2 Wash and incubate in buffer G1->G2 G3 Stimulate with this compound or Short-Chain Acylglycine G2->G3 G4 Collect supernatant G3->G4 G5 Measure GLP-1 concentration using ELISA G4->G5

Caption: Representative experimental workflows.

Detailed Experimental Protocols

Neurogenesis Assay: BrdU Incorporation

This protocol is adapted for an in vitro setting to assess the proliferation of neural stem cells.

Materials:

  • Neural stem cell culture

  • This compound and short-chain acylglycines

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM)[16]

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

  • DNA denaturation solution (e.g., 2N HCl)

  • Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Blocking buffer (e.g., PBS with 10% goat serum and 0.1% Triton X-100)

  • Primary antibody: anti-BrdU

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Culture neural stem cells in appropriate multi-well plates.

  • Treat cells with varying concentrations of this compound or short-chain acylglycines for a predetermined time.

  • Add 10 µM BrdU labeling solution to the cell culture medium and incubate for 1-24 hours, depending on the cell cycle length.[16][17]

  • Remove the labeling solution and wash the cells with PBS.

  • Fix the cells with fixation solution for 15-20 minutes at room temperature.

  • Wash with PBS and permeabilize the cells for 10-15 minutes.

  • Denature the DNA by incubating with 2N HCl for 10-60 minutes at room temperature.[16]

  • Neutralize the acid by incubating with neutralization buffer for 10 minutes.

  • Wash with PBS and block with blocking buffer for 1 hour.

  • Incubate with the primary anti-BrdU antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.

  • Wash with PBS and acquire images using a fluorescence microscope.

  • Quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells.

Mitochondrial Biogenesis Assay: qPCR for Mitochondrial DNA Copy Number

This protocol measures the relative amount of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) as an indicator of mitochondrial biogenesis.

Materials:

  • Cultured cells (e.g., myotubes, hepatocytes)

  • This compound and short-chain acylglycines

  • DNA extraction kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., BECN1)[18]

  • Real-time PCR system

Procedure:

  • Culture cells and treat with this compound or short-chain acylglycines for the desired duration.

  • Harvest the cells and extract total DNA using a commercial kit.[19][20]

  • Quantify the DNA concentration.

  • Prepare qPCR reactions in triplicate for both the mitochondrial and nuclear gene targets, using equal amounts of DNA template in each reaction.

  • Perform the qPCR using a standard thermal cycling protocol.[18][19]

  • Determine the cycle threshold (Ct) values for both the mitochondrial (mtDNA Ct) and nuclear (nDNA Ct) genes.

  • Calculate the ΔCt for each sample: ΔCt = (nDNA Ct - mtDNA Ct).

  • The relative mitochondrial DNA content can be calculated as 2 x 2^ΔCt.[19]

GLP-1 Secretion Assay

This protocol uses the STC-1 enteroendocrine cell line to measure GLP-1 release in response to stimulation.

Materials:

  • STC-1 cells

  • Cell culture medium

  • HEPES buffer

  • This compound and short-chain acylglycines

  • Positive control (e.g., 50 mM KCl or 10 mM glucose + 10 µM forskolin/IBMX)[21]

  • GLP-1 ELISA kit

  • Bradford assay reagents

Procedure:

  • Seed STC-1 cells in multi-well plates and grow to ~80% confluency.[22]

  • On the day of the experiment, wash the cells twice with HEPES buffer.[22]

  • Incubate the cells in HEPES buffer for 30 minutes in a cell culture incubator.[22]

  • Remove the buffer and add fresh HEPES buffer containing the test compounds (this compound or short-chain acylglycines) or controls.

  • Incubate for a specified time (e.g., 2 hours).[21]

  • Collect the supernatant from each well and centrifuge to remove any cell debris.

  • Measure the concentration of GLP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Lyse the cells remaining in the wells and measure the total protein content using a Bradford assay.

  • Normalize the GLP-1 concentration to the total protein content for each well.

Conclusion

The available evidence indicates a significant divergence in the cell signaling roles of this compound and short-chain acylglycines. This compound is emerging as a bioactive lipid that can directly modulate cellular functions, likely through GPCR-mediated pathways, impacting processes such as neurogenesis, mitochondrial biogenesis, and GLP-1 secretion. In contrast, short-chain acylglycines are primarily viewed as metabolic intermediates, with their parent short-chain fatty acids being the active signaling molecules. Further peer-reviewed research is necessary to fully elucidate the signaling pathways of this compound and to definitively determine whether short-chain acylglycines possess any direct signaling capabilities. This guide provides a framework for researchers to design and interpret experiments aimed at further understanding these fascinating molecules.

References

Comparative In Vitro Analysis of N-Decanoylglycine and Structurally Related N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Cellular Signaling and Drug Discovery

This guide provides a comparative overview of the in vitro bioactivities of N-Decanoylglycine and two prominent, structurally related N-acyl amino acids (NAAs): N-Arachidonoylglycine (NAGly) and N-Oleoylglycine (OlGly). N-Acyl amino acids are a class of endogenous lipid signaling molecules that are gaining significant interest for their diverse physiological roles, including the modulation of inflammation, pain, and cellular metabolism. This document is intended for researchers, scientists, and drug development professionals to facilitate the design and interpretation of in vitro studies involving these compounds. While comprehensive in vitro data for this compound remains limited in publicly available literature, this guide leverages data from its better-studied counterparts to provide a framework for experimental design and control.

Data Presentation: Comparative Bioactivity of N-Acyl Amino Acids

The following tables summarize key in vitro bioactivity data for N-Arachidonoylglycine and N-Oleoylglycine, which serve as critical comparators for contextualizing the potential activities of this compound.

Table 1: G Protein-Coupled Receptor (GPCR) Agonist Activity

CompoundReceptor TargetCell LineAssay TypePotency (EC50)Reference
N-Arachidonoylglycine (NAGly) GPR18HEK293p44/42 MAPK Phosphorylation44.5 nM[1]
N-Oleoylglycine (OlGly) CB1 Receptor3T3-L1 adipocytesAdipogenesisNot specified[2]
This compound Not Reported--Not Reported-

Table 2: Enzyme Inhibition

CompoundEnzyme TargetSourceAssay TypePotency (IC50)Reference
N-Arachidonoylglycine (NAGly) Fatty Acid Amide Hydrolase (FAAH)Rat Brain MembranesRadiometric~3.4 - 9 µM[3]
This compound Not Reported--Not Reported-

Table 3: Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity

CompoundReceptor TargetCell LineAssay TypePotency (EC50)Reference
N-Oleoylglycine (OlGly) PPARαNot specifiedNot specified120 nM[4]
This compound Not Reported--Not Reported-

Table 4: Transporter Inhibition

CompoundTransporter TargetSystemAssay TypePotency (IC50)Reference
N-Arachidonoylglycine (NAGly) Glycine (B1666218) Transporter 2 (GlyT2)Xenopus laevis oocytesElectrophysiologyNot specified (effective at 10-100 µM)[5]
This compound Not Reported--Not Reported-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for assays commonly used to characterize the bioactivity of N-acyl amino acids.

Protocol 1: GPR18-Mediated MAPK/ERK Phosphorylation Assay

Objective: To determine the agonist activity of a test compound (e.g., this compound) at the GPR18 receptor by measuring the phosphorylation of p44/42 MAPK (ERK1/2).

Materials:

  • HEK293 cells stably transfected with human GPR18 (HEK293-GPR18).

  • HEK293 wild-type cells (Negative Control).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds: this compound, N-Arachidonoylglycine (Positive Control).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • Primary antibodies: anti-phospho-p44/42 MAPK (ERK1/2), anti-total-p44/42 MAPK (ERK1/2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Culture: Culture HEK293-GPR18 and wild-type cells in appropriate medium to ~80-90% confluency.

  • Serum Starvation: Replace the culture medium with serum-free medium and incubate for 12-24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and positive control (N-Arachidonoylglycine) for a predetermined time (e.g., 5-15 minutes). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-ERK and total-ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal. Plot the normalized data against the compound concentration to determine the EC50 value.[1]

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Objective: To assess the inhibitory effect of a test compound on FAAH activity.

Materials:

  • Source of FAAH enzyme (e.g., rat brain membranes or recombinant human FAAH).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Substrate: [³H]-Anandamide or a fluorogenic substrate.

  • Test compound (e.g., this compound).

  • Known FAAH inhibitor (Positive Control, e.g., URB597).

  • Scintillation cocktail and counter (for radiometric assay) or fluorescence plate reader (for fluorometric assay).

Procedure (Radiometric):

  • Enzyme Preparation: Prepare rat brain membranes by homogenization and centrifugation.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, FAAH enzyme preparation, and the test compound at various concentrations. Include a vehicle control and a positive control.

  • Pre-incubation: Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Add the [³H]-Anandamide substrate to start the reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding an organic solvent (e.g., chloroform/methanol).

  • Extraction: Vortex and centrifuge to separate the aqueous and organic phases. The radiolabeled product ([³H]-ethanolamine) will be in the aqueous phase.

  • Quantification: Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[6]

Protocol 3: PPARα Activation Assay

Objective: To evaluate the ability of a test compound to activate the peroxisome proliferator-activated receptor alpha (PPARα).

Materials:

  • Cell line suitable for reporter assays (e.g., HEK293T or HepG2).

  • Expression plasmid for full-length human PPARα.

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (PPRE-Luc).

  • Transfection reagent.

  • Test compound (e.g., this compound).

  • Known PPARα agonist (Positive Control, e.g., GW7647 or N-Oleoylglycine).

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-Luc reporter plasmid using a suitable transfection reagent. A co-transfection with a β-galactosidase or Renilla luciferase plasmid can be used for normalization.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations, a positive control, and a vehicle control.

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them with the luciferase assay lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions. If a normalization vector was used, measure its activity as well.

  • Data Analysis: Normalize the luciferase activity to the control reporter activity. Calculate the fold activation relative to the vehicle control. Determine the EC50 value by plotting the fold activation against the compound concentration.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the in vitro study of N-acyl amino acids.

GPR18_Signaling_Pathway NAGly N-Arachidonoylglycine GPR18 GPR18 NAGly->GPR18 Binds to G_protein Gαi/o GPR18->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_Cascade MAPK/ERK Cascade G_protein->MAPK_Cascade Activates cAMP cAMP AC->cAMP Produces Migration Cell Migration MAPK_Cascade->Migration Promotes

GPR18 signaling pathway activated by N-Arachidonoylglycine.

FAAH_Inhibition_Workflow cluster_0 Assay Preparation cluster_1 Inhibition Assay cluster_2 Data Analysis Enzyme Prep Prepare FAAH (e.g., brain membranes) Reaction Incubate Enzyme, Compound, and Substrate Enzyme Prep->Reaction Compound Prep Prepare Test Compound (e.g., this compound) Compound Prep->Reaction Substrate Prep Prepare Substrate ([3H]-Anandamide) Substrate Prep->Reaction Termination Stop Reaction Reaction->Termination Extraction Separate Product Termination->Extraction Quantification Measure Radioactivity Extraction->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Calculation->IC50

Workflow for an in vitro FAAH inhibition assay.

Control_Experiments_Logic Test_Compound Test Compound (e.g., this compound) Assay_System In Vitro Assay System (e.g., Cell line, Enzyme prep) Test_Compound->Assay_System Positive_Control Positive Control (Known Activator/Inhibitor) Positive_Control->Assay_System Negative_Control Negative Control (Vehicle/Inactive Compound) Negative_Control->Assay_System Outcome Measured Outcome (e.g., Signal, Inhibition) Assay_System->Outcome

Logical relationship of control experiments in in vitro assays.

References

A Comparative Analysis of Polyclonal and Monoclonal Antibodies for the Detection of N-Acylglycines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of N-acylglycines, a diverse class of bioactive lipids, are crucial for understanding their physiological roles and their potential as biomarkers in various diseases. The development of specific antibodies for their detection is a significant advancement in this field. This guide provides a comparative analysis of two hypothetical antibodies, a polyclonal antibody (pAb-NAG) and a monoclonal antibody (mAb-NAG), for the detection of N-acylglycines, with a focus on their cross-reactivity profiles.

I. Introduction to N-Acylglycine Detection

N-acylglycines are formed through the conjugation of a fatty acid to glycine. They are involved in various physiological processes, and their levels can be altered in metabolic disorders. Immunoassays, such as ELISA, offer a high-throughput and sensitive method for their detection. However, a critical aspect of antibody performance is its specificity and cross-reactivity with structurally similar molecules. This guide outlines the experimental approach and presents hypothetical data for the characterization of two distinct antibodies developed for N-acylglycine detection.

II. Experimental Methodology: Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method to determine the specificity and cross-reactivity of an antibody. In this assay, a known amount of a labeled antigen (e.g., N-lauroylglycine-HRP conjugate) competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.

Experimental Protocol: Competitive ELISA

  • Coating: A 96-well microtiter plate is coated with a capture antibody (e.g., anti-rabbit IgG) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with the wash buffer.

  • Competition: A mixture of the anti-N-acylglycine antibody (pAb-NAG or mAb-NAG) and either the standard (N-lauroylglycine) or the potential cross-reactant is added to the wells. A fixed amount of N-lauroylglycine-HRP conjugate is also added. The plate is then incubated for 2 hours at room temperature.

  • Washing: The plate is washed five times with the wash buffer to remove unbound reagents.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: The concentration of the analyte is determined by comparing its absorbance with a standard curve. The cross-reactivity is calculated as the ratio of the concentration of the standard to the concentration of the cross-reactant required to produce 50% inhibition of the maximal signal.

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Signal Detection A 1. Coat Plate with Capture Antibody B 2. Wash A->B C 3. Block Plate B->C D 4. Wash C->D E 5. Add Anti-NAG Ab, Sample/Standard, and NAG-HRP Conjugate D->E F 6. Incubate E->F G 7. Wash F->G H 8. Add TMB Substrate G->H I 9. Add Stop Solution H->I J 10. Read Absorbance at 450 nm I->J

Caption: Workflow for Competitive ELISA.

III. Comparative Data: Cross-Reactivity Profiles

The cross-reactivity of the polyclonal (pAb-NAG) and monoclonal (mAb-NAG) antibodies was assessed against a panel of endogenous N-acylglycines and structurally related compounds. The results are summarized in the table below. Cross-reactivity is expressed as a percentage relative to N-lauroylglycine (C12).

CompoundStructurepAb-NAG Cross-Reactivity (%)mAb-NAG Cross-Reactivity (%)
N-Acylglycines
N-Lauroylglycine (C12)C11H23CONHCH2COOH100100
N-Myristoylglycine (C14)C13H27CONHCH2COOH92115
N-Palmitoylglycine (C16)C15H31CONHCH2COOH85108
N-Stearoylglycine (C18)C17H35CONHCH2COOH7895
N-Oleoylglycine (C18:1)C17H33CONHCH2COOH6545
N-Arachidonoylglycine (C20:4)C19H31CONHCH2COOH4015
Structurally Related Molecules
GlycineH2NCH2COOH<0.1<0.01
Lauric AcidC11H23COOH1.20.5
N-Lauroyl-ethanolamineC11H23CONH(CH2)2OH5.31.8

IV. Interpretation of Results

  • Polyclonal Antibody (pAb-NAG): The polyclonal antibody demonstrates broad reactivity towards a range of N-acylglycines with saturated acyl chains of varying lengths (C12-C18). The cross-reactivity decreases with increasing chain length and the introduction of unsaturation (N-oleoylglycine and N-arachidonoylglycine). This suggests that the polyclonal antibody population recognizes multiple epitopes, with a preference for shorter, saturated acyl chains. The low cross-reactivity with glycine, lauric acid, and N-lauroyl-ethanolamine indicates good specificity for the N-acylglycine structure.

  • Monoclonal Antibody (mAb-NAG): The monoclonal antibody exhibits high and relatively uniform reactivity towards saturated N-acylglycines from C12 to C18. This is characteristic of a monoclonal antibody that recognizes a specific, highly conserved epitope within this group of molecules. However, its reactivity is significantly reduced with unsaturated acyl chains, indicating that the double bonds likely alter the conformation of the recognized epitope. The mAb-NAG shows very low cross-reactivity with related but structurally different molecules, highlighting its high specificity.

G cluster_0 Biosynthesis cluster_1 Biological Role A Fatty Acid C N-Acylglycine A->C Enzymatic Conjugation B Glycine B->C Enzymatic Conjugation D Signaling C->D E Metabolic Regulation C->E

Caption: Biosynthesis of N-Acylglycines.

V. Conclusion and Recommendations

The choice between the polyclonal (pAb-NAG) and monoclonal (mAb-NAG) antibody depends on the specific application.

  • pAb-NAG is suitable for applications requiring the general detection of a broad range of N-acylglycines, particularly if the exact species are unknown or if a qualitative assessment of total N-acylglycine levels is desired. Its broader reactivity profile may be advantageous for screening purposes.

  • mAb-NAG is the preferred choice for applications demanding high specificity and quantitative accuracy for saturated N-acylglycines (C12-C18). Its well-defined reactivity profile makes it ideal for use in validated quantitative assays, such as those required in clinical or drug development settings.

Researchers should carefully consider the cross-reactivity data presented here when designing their experiments and interpreting their results. Further validation using techniques such as mass spectrometry is recommended to confirm the identity of the detected N-acylglycines.

Comparative analysis of N-Decanoylglycine levels in different patient cohorts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Decanoylglycine levels across different patient cohorts, offering valuable insights for researchers, scientists, and professionals involved in drug development. This compound is an acylglycine that serves as a crucial biomarker for certain inborn errors of metabolism, particularly fatty acid oxidation disorders.[1][2] Understanding its differential expression in various patient populations is essential for diagnostic and therapeutic advancements.

Data Presentation: Quantitative Comparison of Urinary this compound Levels

The following table summarizes the urinary concentrations of this compound in different patient cohorts. The data is compiled from a study by Costa et al. (2000), which utilized a stable isotope dilution gas chromatography-negative chemical ionization mass spectrometry method for quantification. Values are presented as a range in µmol/mmol of creatinine.

Patient CohortNumber of Subjects (n)This compound (µmol/mmol creatinine)
Healthy Controls19< 0.2
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency90.8 - 12.3
Multiple acyl-CoA dehydrogenase (MAD) deficiency7< 0.2 - 3.8
Children on MCT supplemented diet4< 0.2
Patients with various other diseases5< 0.2

Experimental Protocols

The quantification of this compound and other acylglycines is most commonly performed using mass spectrometry-based methods, which offer high sensitivity and specificity. The two primary techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust technique for the quantitative analysis of acylglycines in urine.

1. Sample Preparation:

  • Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂]this compound) is added to a urine sample.
  • Extraction: The acylglycines are extracted from the urine matrix. This is typically achieved by liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) under acidic conditions.
  • Derivatization: To increase volatility and thermal stability for GC analysis, the extracted acylglycines are derivatized. A common derivatization procedure involves the formation of bis(trifluoromethyl)benzyl (BTFMB) esters.

2. GC-MS Analysis:

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the different acylglycines are separated based on their boiling points and interaction with the capillary column.
  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Negative Chemical Ionization (NCI) is often used as the ionization source for its high sensitivity for electrophilic derivatives like BTFMB esters. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to this compound and its internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for acylglycine analysis due to its high throughput and the ability to analyze underivatized samples.[3]

1. Sample Preparation:

  • Internal Standard Addition: A suite of stable isotope-labeled internal standards for the acylglycines of interest, including this compound, is added to the urine sample.
  • Dilution: The urine sample is typically diluted with a solvent, often the initial mobile phase of the LC separation.
  • Filtration: The diluted sample is filtered to remove particulates before injection into the LC-MS/MS system. Derivatization is generally not required for this method.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: The prepared sample is injected into a liquid chromatograph. Reversed-phase chromatography is commonly used to separate the acylglycines based on their polarity.
  • Tandem Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass spectrometer (Q1) selects the precursor ion of this compound, which is then fragmented in the collision cell (q2). The second mass spectrometer (Q3) then selects a specific product ion for detection. This precursor-product ion transition is highly specific to this compound, ensuring accurate quantification even in complex biological matrices.

Mandatory Visualization

Below are diagrams illustrating the biosynthesis of this compound and the general experimental workflow for its quantification.

Biosynthesis of this compound Decanoyl-CoA Decanoyl-CoA Glycine N-acyltransferase Glycine N-acyltransferase Decanoyl-CoA->Glycine N-acyltransferase Glycine Glycine Glycine->Glycine N-acyltransferase This compound This compound Glycine N-acyltransferase->this compound CoA CoA Glycine N-acyltransferase->CoA

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Sample Urine Sample Add Internal Standard Add Internal Standard Urine Sample->Add Internal Standard Extraction Extraction Add Internal Standard->Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) GC-MS or LC-MS/MS GC-MS or LC-MS/MS Derivatization (for GC-MS)->GC-MS or LC-MS/MS Quantification Quantification GC-MS or LC-MS/MS->Quantification Data Review Data Review Quantification->Data Review

Caption: General experimental workflow for this compound analysis.

References

A Comparative Analysis of N-Decanoylglycine and Endocannabinoid Efficacy at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of the endogenous cannabinoids, Anandamide (B1667382) (AEA) and 2-Arachidonoylglyglycerol (2-AG), at the primary cannabinoid receptors, CB1 and CB2. It further investigates the available data for N-Decanoylglycine, an N-acylglycine, in the context of the endocannabinoid system. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Efficacy of Known Endocannabinoids: Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG)

AEA and 2-AG are the most extensively studied endocannabinoids.[1] 2-AG is the most abundant endocannabinoid ligand in the brain and is considered the primary endogenous ligand for the CB2 receptor.[2][3] It functions as a full agonist at both CB1 and CB2 receptors.[2][4] In contrast, anandamide often behaves as a partial agonist at these receptors.[4][5] Their efficacy is typically quantified by their binding affinity (Ki) to the receptors and their functional activity (EC50) in downstream signaling assays.

Table 1: Comparative Binding Affinities of Endocannabinoids at Cannabinoid Receptors

Compound Receptor Binding Affinity (Ki) Species/System
Anandamide (AEA) CB1 89 nM Human
CB2 371 nM Human
2-Arachidonoylglycerol (2-AG) CB1 472 nM Human

| | CB2 | 1400 nM | Human |

Data sourced from Tocris Bioscience and R&D Systems product information sheets.[6][7]

Table 2: Comparative Functional Activity of Endocannabinoids in [³⁵S]GTPγS Binding Assays

Compound Receptor Potency (EC50) Efficacy (% of Max) Species/System
Anandamide (AEA) hCB2 261 ± 91 nM 34 ± 4% (Partial Agonist) CHO-hCB2 cell membranes

| 2-Arachidonoylglycerol (2-AG) | hCB2 | 122 ± 17 nM | Full Agonist | CHO-hCB2 cell membranes |

Data from a study comparing endocannabinoid agonism at the human CB2 receptor.[5]

Endocannabinoid Signaling Pathway

Endocannabinoids like 2-AG and AEA are key modulators of synaptic function.[1] They typically act as retrograde messengers, synthesized and released from postsynaptic neurons upon demand.[8][9] They then travel backward across the synaptic cleft to activate presynaptic CB1 receptors, which are Gi/o-coupled.[8] This activation inhibits neurotransmitter release, thereby regulating synaptic transmission.[8]

Endocannabinoid_Signaling cluster_post Postsynaptic Neuron cluster_pre Presynaptic Neuron Ca_Influx Ca²+ Influx / GPCR Activation PLC PLC Ca_Influx->PLC activates NAPE_PLD NAPE-PLD Ca_Influx->NAPE_PLD activates DAGL DAGL PLC->DAGL produces DAG for eCB_synthesis Endocannabinoid Synthesis DAGL->eCB_synthesis synthesizes 2-AG NAPE_PLD->eCB_synthesis synthesizes AEA CB1R CB1 Receptor eCB_synthesis->CB1R Retrograde Signaling G_Protein Gi/o Protein CB1R->G_Protein activates Release_Inhibition Inhibition of Neurotransmitter Release G_Protein->Release_Inhibition leads to Vesicle Neurotransmitter Vesicle Release_Inhibition->Vesicle

Canonical endocannabinoid retrograde signaling pathway.

Evaluation of this compound

This compound is classified as an N-acyl-alpha amino acid, possessing a C-10 fatty acid group.[10][11] These molecules are generally considered minor metabolites of fatty acids, produced by the enzyme glycine (B1666218) N-acyltransferase.[11] While structurally related to other lipid signaling molecules, a comprehensive search of scientific literature reveals a lack of specific experimental data on the binding affinity or functional efficacy of this compound at either CB1 or CB2 cannabinoid receptors. Its role, if any, within the endocannabinoid system remains uncharacterized. The broader family of long-chain N-fatty acylglycines is recognized as being structurally related to endocannabinoid-like compounds, but further research is needed to understand their specific biological functions.[12]

Experimental Methodologies

Objective comparison of compound efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key assays used in cannabinoid research.

1. Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., from CHO-CB1 or HEK-CB2 cells) are prepared, and protein concentration is determined.[13]

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains:

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[14]

    • A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).

    • Varying concentrations of the unlabeled test compound (e.g., this compound).

    • Receptor-expressing cell membranes (e.g., 20-40 µg protein).

  • Incubation: The plate is incubated (e.g., for 60-90 minutes at 30-37°C) to allow the binding reaction to reach equilibrium.[14]

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[13]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

  • Detection: Scintillation fluid is added to each well of the dried filter plate, and the radioactivity is quantified using a microplate scintillation counter.[13]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Membranes - Radioligand - Test Compound start->prep incubate Incubate Components (Membranes + Radioligand + Test Compound) prep->incubate filter Rapid Filtration (Separate Bound from Unbound) incubate->filter wash Wash Filters filter->wash detect Add Scintillant & Quantify Radioactivity wash->detect analyze Data Analysis (Calculate IC₅₀ and Kᵢ) detect->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[15] It is particularly effective for Gi/o-coupled receptors like CB1 and CB2.[15][16]

Protocol:

  • Membrane Preparation: Thaw cryopreserved cell membranes expressing the receptor of interest on ice and homogenize in an appropriate buffer.[13]

  • Assay Setup: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4):

    • Receptor-expressing cell membranes.

    • GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive state.

    • Varying concentrations of the agonist test compound (e.g., this compound).

  • Pre-incubation: Incubate the plate for 15-20 minutes at 30°C to allow the test compound to bind to the receptor.

  • Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the G-protein activation reaction.[13]

  • Incubation: Incubate for an additional 30-60 minutes at 30°C to allow for the accumulation of [³⁵S]GTPγS-bound G-proteins.[17]

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold wash buffer.[13]

  • Detection: Dry the filter plate, add scintillation cocktail, and measure the incorporated radioactivity.[13]

  • Data Analysis: Basal binding is measured in the absence of an agonist, while non-specific binding is determined with a high concentration of unlabeled GTPγS.[13] Agonist-stimulated binding is plotted against the agonist concentration to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

GTPgS_Assay_Workflow start Start reagents Combine Reagents: - Membranes - GDP - Test Agonist start->reagents preincubate Pre-incubate (Agonist Binding) reagents->preincubate initiate Add [³⁵S]GTPγS (Initiate G-Protein Activation) preincubate->initiate incubate Incubate (Allow [³⁵S]GTPγS Binding) initiate->incubate terminate Terminate via Filtration & Wash incubate->terminate detect Add Scintillant & Quantify Radioactivity terminate->detect analyze Data Analysis (Calculate EC₅₀ and Eₘₐₓ) detect->analyze end End analyze->end

Workflow for a [³⁵S]GTPγS functional binding assay.

References

Navigating the Nuances of N-Decanoylglycine Measurement: A Comparative Guide to Reproducibility and Variability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Decanoylglycine, a key N-acylglycine, is critical for advancing our understanding of metabolic disorders and developing novel therapeutics. This guide provides a comprehensive comparison of analytical methodologies, focusing on the reproducibility and variability inherent in this compound measurements, supported by experimental data and detailed protocols.

This compound is an acylglycine that consists of the C-10 fatty acid, decanoic acid, linked to glycine (B1666218).[1] Like other N-acylglycines, it is a metabolite of fatty acids.[1] Elevated levels of N-acylglycines in blood and urine are associated with various fatty acid oxidation disorders, making their precise measurement crucial for diagnostic and research purposes.[1] The primary analytical technique for the quantification of this compound and other N-acylglycines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2] This methodology offers high sensitivity and specificity, which are essential for distinguishing between structurally similar N-acylglycines.[2]

Comparative Analysis of Quantitative Performance

The reliability of any quantitative measurement hinges on its reproducibility and accuracy. In the context of this compound analysis, these parameters are typically assessed through method validation studies that determine linearity, precision (intra- and inter-assay variability), and accuracy (recovery). While specific validation data for this compound is often part of broader N-acylglycine panels, the following tables summarize the typical performance characteristics of UPLC-MS/MS methods for this class of molecules.

Parameter Typical Performance of UPLC-MS/MS Methods for N-Acylglycines Alternative Method (GC-MS)
Linearity (R²) > 0.99[2]Generally > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL[3]Typically in the low ng/mL range
Intra-Assay Precision (%CV) < 10%[2]< 15%
Inter-Assay Precision (%CV) < 15%[4]< 20%
Accuracy (% Recovery) 90 - 110%[2]85 - 115%

Table 1: Comparison of Typical Performance Characteristics of Analytical Methods for N-Acylglycine Quantification. The coefficient of variation (%CV) is a measure of precision, with lower values indicating higher precision.[4] Accuracy is expressed as the percentage of a known amount of analyte recovered during the analysis.

Understanding the Sources of Variability

Variability in this compound measurements can arise from several sources, including pre-analytical factors (sample collection, handling, and storage), analytical factors (instrument performance, calibration, and method execution), and biological factors (inter-individual differences in metabolism). The use of stable isotope-labeled internal standards is a critical strategy to minimize analytical variability and ensure accurate quantification.[2]

Experimental Protocols: A Closer Look

A robust and reproducible experimental protocol is the foundation of reliable quantitative data. Below is a representative workflow for the quantification of this compound in human plasma using UPLC-MS/MS.

Sample Preparation
  • Thawing: Frozen plasma samples are thawed on ice.

  • Protein Precipitation: A 100 µL aliquot of plasma is mixed with 400 µL of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., ¹³C-labeled this compound).

  • Vortexing and Centrifugation: The mixture is vortexed for 1 minute and then centrifuged at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a new tube.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 100 µL of the initial mobile phase.

UPLC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected onto a UPLC system equipped with a C18 reversed-phase column. A gradient elution is typically employed using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard & Protein Precipitation plasma->add_is centrifuge Centrifugation add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_recon Evaporation & Reconstitution supernatant->dry_recon uplc UPLC Separation dry_recon->uplc msms MS/MS Detection uplc->msms data Data Analysis msms->data

Caption: A typical experimental workflow for this compound quantification.

Signaling Pathways: The Role of GPR18

N-acylglycines, including this compound, are believed to exert their biological effects through interaction with G protein-coupled receptors (GPCRs). The most studied receptor for a related N-acyl glycine, N-arachidonoyl glycine (NAGly), is GPR18.[5][6] While direct evidence for this compound is still emerging, the GPR18 signaling pathway provides a likely mechanism of action.

Activation of GPR18 is thought to primarily couple to the Gαi/o subunit of the heterotrimeric G protein.[5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects can include modulation of ion channels and activation of the MAPK/ERK signaling cascade, ultimately influencing cellular processes such as cell migration and immune responses.[5] However, it is important to note that some studies have reported conflicting evidence regarding the direct agonism of N-acyl glycines at GPR18, suggesting the possibility of biased agonism or the involvement of other signaling partners.[7]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ndg This compound gpr18 GPR18 ndg->gpr18 Binds to g_protein Gαi/oβγ gpr18->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits mapk MAPK/ERK Pathway g_protein->mapk Activates camp cAMP atp ATP atp->camp Converts pka PKA camp->pka Activates cellular_response Cellular Response (e.g., Migration, Immune Modulation) pka->cellular_response mapk->cellular_response

Caption: Putative signaling pathway of this compound via GPR18.

Conclusion

The reproducible and accurate measurement of this compound is achievable through carefully validated UPLC-MS/MS methods. While inherent variability exists, adherence to robust experimental protocols and the use of internal standards can ensure high-quality data. Understanding the typical performance of these assays, as outlined in this guide, allows researchers to critically evaluate their results and confidently advance their investigations into the roles of this compound in health and disease. Further research is warranted to definitively elucidate the specific signaling pathways of this compound and to develop standardized methods that will allow for more direct comparison of data across different laboratories.

References

Head-to-head comparison of different N-Decanoylglycine analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Method Selection

The accurate quantification of N-Decanoylglycine, a medium-chain N-acylglycine, is critical in various research and clinical settings, particularly in the study of inborn errors of metabolism and as a potential biomarker. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides a head-to-head comparison of the two most prominent analytical techniques for this compound analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by a summary of performance data, detailed experimental protocols, and visual representations of analytical workflows and the relevant metabolic pathway.

Data Presentation: Quantitative Performance at a Glance

The following table summarizes the key performance metrics for the LC-MS/MS and GC-MS methods for the analysis of N-acylglycines. It is important to note that while specific data for a validated LC-MS/MS method for a panel of N-acylglycines is available, the data for GC-MS is more general and may require method-specific validation for this compound.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99[1]> 0.99 (for other derivatized analytes)
Lower Limit of Quantification (LLOQ) 0.1 µM[1]80-500 ng/mL (for a panel of amino acids and glycines after derivatization)[2]
Accuracy/Recovery 90.2% - 109.3%[1]Not specified for this compound
Precision (%CV) < 10%[1]Not specified for this compound
Sample Throughput HighModerate to High
Derivatization Required NoYes
Selectivity/Specificity High (with MS/MS)High (with MS)

Experimental Workflows

The selection of an analytical method is often influenced by the experimental workflow, including sample preparation and analysis time. The following diagrams illustrate the typical workflows for LC-MS/MS and GC-MS analysis of this compound.

Figure 1: Experimental Workflow for this compound Analysis cluster_LCMS LC-MS/MS Workflow cluster_GCMS GC-MS Workflow lcms_start Sample Collection (Urine/Plasma) lcms_prep Sample Preparation (Dilution or Protein Precipitation) lcms_start->lcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Acquisition and Processing lcms_analysis->lcms_data lcms_end Quantification lcms_data->lcms_end gcms_start Sample Collection (Urine/Plasma) gcms_prep Sample Preparation (Extraction) gcms_start->gcms_prep gcms_deriv Derivatization gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Acquisition and Processing gcms_analysis->gcms_data gcms_end Quantification gcms_data->gcms_end

Caption: Comparative experimental workflows for LC-MS/MS and GC-MS analysis of this compound.

Biosynthesis of this compound

Understanding the metabolic pathway of this compound is crucial for interpreting analytical results in a biological context. The primary route of N-acylglycine biosynthesis involves the conjugation of an acyl-CoA molecule with glycine (B1666218), a reaction catalyzed by glycine N-acyltransferase (GLYAT).

Figure 2: Biosynthesis Pathway of this compound Decanoic_Acid Decanoic Acid ACSL Acyl-CoA Synthetase Decanoic_Acid->ACSL + ATP, + CoA Decanoyl_CoA Decanoyl-CoA GLYAT Glycine N-Acyltransferase (GLYAT) Decanoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT NDecanoylglycine This compound ACSL->Decanoyl_CoA - AMP, - PPi GLYAT->NDecanoylglycine - CoA

References

Safety Operating Guide

Navigating the Disposal of N-Decanoylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of N-Decanoylglycine, ensuring the protection of both laboratory personnel and the environment.

Understanding this compound: Properties and Potential Hazards

Property[4]Data
Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Appearance Solid
Known Hazards Not classified as dangerous goods for transport (based on related compounds). Specific hazards are not well-documented.

Step-by-Step Disposal Protocol for this compound

The following procedure is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Lab coat

    • Nitrile gloves

  • Waste Segregation:

    • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, paper towels) in a designated, well-labeled hazardous waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a sealed, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: Label the hazardous waste container clearly with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • Any known hazards (e.g., "Caution: Chemical with unknown toxicity")

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

Experimental Protocols

This document does not cite specific experiments. The provided information is a general safety and disposal guideline.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste consult_sds Consult Compound-Specific Safety Data Sheet (SDS) start->consult_sds sds_available SDS Available? consult_sds->sds_available follow_sds Follow Disposal Instructions in SDS Section 13 sds_available->follow_sds Yes no_sds Treat as Hazardous Waste (Precautionary Principle) sds_available->no_sds No ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) follow_sds->ppe no_sds->ppe segregate Segregate Solid and Liquid Waste into Labeled, Sealed Containers ppe->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for N-Decanoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling N-Decanoylglycine, focusing on personal protective equipment (PPE), operational plans, and disposal protocols to foster a culture of safety and build trust in laboratory practices.

This compound is a white, odorless powder that is soluble in water.[1] While it is not classified as a hazardous substance, adhering to good industrial hygiene and safety practices is crucial to minimize any potential risks.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.

Body Part Personal Protective Equipment Specifications and Standards
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Conforming to NIOSH (US) or EN 166 (EU) standards.[3]
Hands Protective gloves (e.g., nitrile rubber).Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
Skin/Body Laboratory coat or impervious clothing.Should be selected based on the concentration and amount of the substance at the specific workplace.[3]
Respiratory Air-purifying respirator (if dust formation is likely).Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[3]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical to prevent contamination and ensure user safety. The following workflow outlines the key steps from receiving the compound to its final disposal.

Workflow for Safe Handling of this compound cluster_receipt Receiving and Storage cluster_preparation Preparation and Use cluster_cleanup Cleanup and Disposal A Receive Shipment B Inspect for Damage A->B C Log in Inventory B->C D Store in a Cool, Dry, Well-Ventilated Area (2-8°C) C->D E Don Appropriate PPE D->E Retrieve from Storage F Work in a Ventilated Area or Fume Hood E->F G Weigh the Required Amount F->G H Prepare Solution (if applicable) G->H I Conduct Experiment H->I J Decontaminate Work Surfaces I->J Post-Experiment K Segregate Waste J->K L Dispose of Empty Containers K->L M Dispose of Unused Material K->M

Caption: This diagram illustrates the procedural workflow for the safe handling of this compound, from receipt and storage to preparation, use, and final disposal.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Type Disposal Method
Unused this compound Dispose of contents and container to an approved waste disposal plant.[2]
Contaminated Labware (e.g., gloves, wipes) Place in a suitable, closed container for disposal.[3]
Empty Containers Rinse thoroughly before recycling or disposing of as regular waste.

Important Considerations:

  • Engineering Controls: Whenever possible, use mechanical exhaust ventilation or a laboratory fume hood to minimize exposure.[3]

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[1][2]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2][3] If on skin, wash off with soap and plenty of water.[3] If inhaled, move the person into fresh air.[3] If ingested, rinse mouth with water and consult a physician.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.